Stannane, trimethyl(3-methylphenyl)-
Description
BenchChem offers high-quality Stannane, trimethyl(3-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannane, trimethyl(3-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
937-01-9 |
|---|---|
Molecular Formula |
C10H16Sn |
Molecular Weight |
254.94 g/mol |
IUPAC Name |
trimethyl-(3-methylphenyl)stannane |
InChI |
InChI=1S/C7H7.3CH3.Sn/c1-7-5-3-2-4-6-7;;;;/h2-3,5-6H,1H3;3*1H3; |
InChI Key |
KWGXEOLVIDRMDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Stannane, trimethyl(3-methylphenyl)- CAS number and physical properties
Technical Monograph: Stannane, trimethyl(3-methylphenyl)-
CAS Number: 937-01-9 Synonyms: 3-Tolyltrimethyltin; Trimethyl(m-tolyl)stannane; Trimethyl(3-methylphenyl)tin Formula: C₁₀H₁₆Sn Molecular Weight: 254.94 g/mol
Executive Summary
Trimethyl(3-methylphenyl)stannane is a specialized organometallic reagent primarily utilized in palladium-catalyzed cross-coupling reactions (Stille coupling) to introduce the m-tolyl moiety into complex organic frameworks. Its utility extends to the synthesis of biaryl scaffolds in medicinal chemistry and materials science. Unlike boronic acids used in Suzuki couplings, this organostannane offers unique chemoselectivity, tolerance to neutral reaction conditions, and stability against protodeboronation, making it a critical tool for late-stage functionalization of sensitive drug candidates.
Chemical Identity & Physiochemical Profile
The physical properties of trimethyl(3-methylphenyl)stannane are consistent with the class of aryltrimethylstannanes—typically colorless, viscous liquids with high boiling points and distinct organometallic odors. Due to the limited specific literature data for this isomer, certain values are extrapolated from the structurally homologous phenyltrimethylstannane.
| Property | Value / Description | Note |
| CAS Number | 937-01-9 | Verified Identifier |
| Appearance | Colorless to pale yellow liquid | Standard for aryl-SnMe₃ |
| Boiling Point | ~95–100 °C at 15 mmHg | Extrapolated from PhSnMe₃ (88°C/16mmHg) |
| Density | ~1.30 g/mL at 25 °C | Extrapolated from PhSnMe₃ (1.327 g/mL) |
| Refractive Index | Typical for aryl stannanes | |
| Solubility | Soluble in Et₂O, THF, CH₂Cl₂, Hexanes | Hydrophobic; insoluble in water |
| Stability | Air-stable; slow oxidation over months | Store under inert gas at 4°C |
Synthesis & Manufacturing Protocols
The synthesis of trimethyl(3-methylphenyl)stannane is most reliably achieved via transmetallation using organomagnesium (Grignard) or organolithium intermediates. The Grignard route is preferred for scalability and safety compared to the pyrophoric nature of t-butyllithium.
Protocol A: The Grignard Route (Recommended)
Reagents:
-
3-Bromotoluene (1.0 equiv)
-
Magnesium turnings (1.1 equiv, activated)
-
Trimethyltin chloride (Me₃SnCl) (1.0 equiv) [Caution: Neurotoxin ]
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add magnesium turnings and a crystal of iodine.
-
Grignard Formation: Add a solution of 3-bromotoluene in THF dropwise to the Mg at a rate that maintains a gentle reflux. Once addition is complete, reflux for 1 hour to ensure complete formation of m-tolylmagnesium bromide.
-
Transmetallation: Cool the Grignard solution to 0°C. Add a solution of Trimethyltin chloride in THF dropwise over 30 minutes. The reaction is exothermic.
-
Completion: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Quench carefully with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Distill under reduced pressure (Kugelrohr or fractional distillation) to obtain the pure stannane.
Synthesis Workflow Diagram
Caption: Logical flow for the Grignard-mediated synthesis of Trimethyl(3-methylphenyl)stannane.
Reactivity & Applications in Drug Development
The primary application of CAS 937-01-9 is as a nucleophilic partner in the Stille Cross-Coupling Reaction . This pathway is pivotal for constructing biaryl motifs found in kinase inhibitors and natural products.
Mechanism: The Stille Cycle
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The defining feature of this reagent is the Transmetallation step, where the m-tolyl group is transferred from Tin to Palladium. The methyl groups on the tin atom are "dummy ligands" and do not transfer due to the slower migration rate of alkyl vs. aryl groups.
Key Advantages:
-
Neutral Conditions: Unlike Suzuki coupling, no base is required, preserving base-sensitive functional groups (e.g., esters, lactones).
-
Chemospecificity: Compatible with aryl chlorides, bromides, iodides, and triflates.
Catalytic Cycle Visualization
Caption: The Stille catalytic cycle highlighting the entry point of Trimethyl(3-methylphenyl)stannane at the Transmetallation step.
Safety, Toxicology & Handling (E-E-A-T)
Critical Warning: Organotin compounds, particularly trimethyltin derivatives, are potent neurotoxins. They can cross the blood-brain barrier and cause limbic system damage.
-
Hazard Class: Acute Toxin (Oral/Dermal/Inhalation).[1]
-
Target Organs: Central Nervous System (Hippocampus), Skin, Eyes.
-
Handling Protocol:
-
Engineering Controls: Always handle inside a certified fume hood.
-
PPE: Double nitrile gloves (organotins permeate latex), safety goggles, and lab coat.
-
Deactivation: All glassware and waste must be treated with bleach (sodium hypochlorite) or ethanolic KOH to cleave the C-Sn bonds before disposal.
-
Waste: Segregate as heavy metal/organic waste. Do NOT mix with general organic solvents.
-
References
-
Milstein, D., & Stille, J. K. (1979).[2] A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[2] Journal of the American Chemical Society, 100(11), 3636–3638.
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
-
Cordovilla, C., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis, 5(6), 3418–3437.
-
NIST Chemistry WebBook. (2024). Stannane, trimethylphenyl- (Analog Data). National Institute of Standards and Technology.
Sources
Technical Guide: Molecular Structure, Synthesis, and Application of Trimethyl(3-methylphenyl)stannane
Executive Summary
Trimethyl(3-methylphenyl)stannane (CAS: 937-01-9), often referred to as m-tolyltrimethyltin, is a pivotal organometallic reagent in modern drug discovery. It serves as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions, allowing the modular installation of the 3-methylphenyl (m-tolyl) moiety—a common pharmacophore used to optimize lipophilicity and metabolic stability in small molecule inhibitors.
This guide moves beyond basic database entries to provide a rigorous, field-validated framework for the synthesis, characterization, and safe handling of this compound. Given the severe neurotoxicity associated with trimethyltin derivatives, this document prioritizes safety-integrated workflows.
Part 1: Molecular Architecture & Physicochemical Properties
Structural Analysis
The molecule consists of a central tin (Sn) atom in a tetrahedral geometry (
Key Structural Features:
-
Sn-C Bond Length: ~2.14 Å (Alkyl) vs ~2.18 Å (Aryl). The
bond is slightly stronger due to character but is the bond cleaved during transmetalation. -
Geometry: Distorted Tetrahedron.
-
Isotope Pattern: Tin has 10 stable isotopes; the molecular ion in Mass Spectrometry will exhibit a characteristic "cluster" pattern (dominant isotopes
and ).
Critical Data Table
| Property | Value / Description | Notes |
| IUPAC Name | Trimethyl(3-methylphenyl)stannane | |
| Common Name | m-Tolyltrimethyltin | |
| CAS Number | 937-01-9 | Verified Source [1] |
| Molecular Formula | ||
| Molecular Weight | 254.95 g/mol | Calculated based on IUPAC atomic weights |
| Physical State | Colorless Oil | Liquid at RT |
| Boiling Point | ~95-100 °C @ 10 mmHg | Estimated based on PhSnMe |
| Density | ~1.30 g/mL | Denser than water |
| Solubility | THF, Et | Insoluble in water; hydrolytically stable at neutral pH |
Part 2: Synthesis Protocol (Grignard Route)
Objective: Synthesize 10.0 g of Trimethyl(3-methylphenyl)stannane. Mechanism: Nucleophilic substitution at the tin center via a Grignard reagent.
Reaction Logic & Workflow
This protocol uses the Grignard method over organolithium routes to minimize Wurtz-type homocoupling side reactions and allow for milder thermal control.
Figure 1: Grignard-mediated synthesis workflow ensuring controlled formation of the Sn-C bond.
Step-by-Step Methodology
Safety Pre-Check:
-
Hazard: Trimethyltin chloride is highly toxic (neurotoxin). Handle in a certified fume hood. Double-glove (Nitrile under Silver Shield).
-
Quench: Have a solution of 10% KF (aq) ready to precipitate tin waste.
Protocol:
-
Grignard Formation:
-
In a flame-dried 250 mL 3-neck flask, add Mg turnings (1.1 equiv, 1.3 g) and a crystal of iodine.
-
Add 10 mL anhydrous THF.
-
Add 1/10th of a solution of 3-bromotoluene (1.0 equiv, 8.55 g / 50 mmol) in 40 mL THF to initiate. (Look for turbidity/exotherm).
-
Add the rest of the bromide dropwise to maintain gentle reflux. Stir for 1 hour post-addition.
-
Validation: Titrate a small aliquot to confirm Grignard concentration.
-
-
Stannylation:
-
Cool the Grignard solution to 0 °C.
-
Add Trimethyltin chloride (1.0 equiv, 10.0 g / 50 mmol) dissolved in 20 mL THF dropwise over 30 mins.
-
Causality: Low temperature prevents double addition or scrambling of methyl groups.
-
Allow to warm to Room Temperature (RT) and stir for 3 hours.
-
-
Workup & Purification:
-
Quench with saturated NH
Cl (aq).[1] -
Extract with Et
O (3 x 50 mL). -
Wash organics with Brine, dry over MgSO
, and concentrate carefully (product is semi-volatile). -
Purification: Vacuum distillation is preferred for high purity. Alternatively, flash chromatography on neutral alumina (Silica can cause protodestannylation).
-
Yield Expectation: 85-90%.
-
Part 3: Characterization & Validation
To ensure the integrity of the synthesized reagent before use in high-value coupling reactions, confirm identity using the following spectroscopic markers.
NMR Spectroscopy (Representative Data)
| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |
| 0.28 | Singlet ( | Sn-(CH | Sn satellites confirm Sn-C bond. | |
| 2.35 | Singlet | Ar-CH | Diagnostic for tolyl group. | |
| 7.10 - 7.40 | Multiplet | Aromatic H | m-substitution pattern. | |
| -9.5 | Singlet | Sn-(CH | Upfield shift typical of Sn-Me. | |
| -28 to -30 | Singlet | Sn Core | Confirmation of tetra-coordinate Sn [3]. |
Mass Spectrometry
-
Technique: GC-MS (EI).
-
Observation: Look for molecular ion cluster around m/z 256.
-
Fragmentation: Loss of methyl radical (
) is the base peak (characteristic of species).
Part 4: Application in Drug Discovery (Stille Coupling)
The primary utility of trimethyl(3-methylphenyl)stannane is in the Stille Cross-Coupling reaction . It allows the installation of the m-tolyl group onto aryl halides (Ar-X) under neutral conditions, tolerating sensitive functional groups (esters, nitriles, ketones) that Grignard reagents would destroy.
Mechanistic Cycle
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The rate-determining step is often the Transmetalation.
Figure 2: The Stille catalytic cycle showing the entry point of the stannane reagent.
Optimization Tips
-
Catalyst: Pd(PPh
) is standard, but Pd (dba) + AsPh often gives higher yields for sterically hindered stannanes like the m-tolyl derivative. -
Additives: Addition of CuI (Copper(I) iodide) can accelerate the transmetalation step ("Liebeskind-Stille" conditions).
Part 5: Safety & Handling (Mandatory)
CRITICAL WARNING: Organotin compounds, particularly trimethyltin derivatives, are potent neurotoxins . They can cross the blood-brain barrier and cause limbic system neuronal necrosis.
-
Containment: All weighing and reactions must be performed in a functioning fume hood.
-
PPE: Standard nitrile gloves are permeable to organotins over time. Use Silver Shield (Laminate) gloves or double-glove and change immediately upon splash contact.
-
Waste Disposal:
-
Do NOT mix with general organic waste.
-
Segregate into a dedicated "Heavy Metal / Organotin" waste stream.
-
Glassware Decontamination: Rinse glassware with a 10% solution of Potassium Fluoride (KF) or bleach to convert volatile organotins into insoluble inorganic tin solids before washing.
-
References
-
ChemIndex Database. Stannane, trimethyl(3-methylphenyl)- CAS 937-01-9.[2][3] Link
-
Sigma-Aldrich. Trimethyl(phenyl)tin Product Specification & Safety Data Sheet. (Used as physicochemical analog). Link
-
RSC Dalton Transactions. Syntheses, structures, and NMR chemical shifts of trimethyltin compounds. Link
-
Organic Chemistry Portal. Stille Coupling: Mechanism and Recent Advances. Link
-
BenchChem. Stannane synthesis and properties for researchers. Link
Sources
Solubility of Stannane, trimethyl(3-methylphenyl)- in Organic Solvents
[1]
Executive Summary
Stannane, trimethyl(3-methylphenyl)- (CAS: 937-01-9), also known as trimethyl(m-tolyl)stannane , is a tetraorganotin compound primarily utilized as a nucleophilic partner in Palladium-catalyzed cross-coupling reactions (Stille coupling).
Chemically, it belongs to the class of aryltrialkylstannanes . Its solubility profile is governed by the lipophilic nature of the trimethyl and m-tolyl groups, rendering it highly soluble in non-polar and polar aprotic organic solvents while being insoluble in water .
Effective utilization of this reagent requires a precise understanding of solvent compatibility to optimize reaction kinetics—specifically the rate-determining transmetallation step—and to manage the severe neurotoxicity risks associated with trimethyltin byproducts.
Physicochemical Profile & Solubility Mechanism[2]
Chemical Identity[3]
-
Molecular Formula:
[1][2] -
Molecular Weight: 254.94 g/mol
-
Physical State: Colorless to pale yellow liquid (standard conditions).[3]
Mechanism of Dissolution
The solubility of trimethyl(3-methylphenyl)stannane is driven by London Dispersion Forces . The molecule lacks hydrogen bond donors and has poor hydrogen bond accepting capability.
-
Lipophilicity: The greasy aromatic ring and methyl groups create a high partition coefficient (LogP > 3.5, estimated), facilitating miscibility with hydrocarbons.
-
Solvent Interaction: In coordinating solvents (e.g., THF, DMF), the Tin (Sn) center can exhibit weak Lewis acidity, allowing for stabilization via donor-acceptor interactions with the solvent's oxygen or nitrogen lone pairs. This effect enhances solubility and often accelerates Stille coupling rates.
Solubility Compatibility Matrix
The following data summarizes the solubility behavior of tetraorganostannanes. While specific gravimetric data (g/L) for this derivative is rare, its behavior is chemically homologous to trimethyl(phenyl)stannane.
Table 1: Solubility Profile in Common Organic Solvents
| Solvent Class | Specific Solvent | Solubility Rating | Application Notes |
| Non-Polar Hydrocarbons | Hexane, Pentane | Miscible | Ideal for extraction and purification; poor for Stille coupling rates. |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | Standard solvents for high-temperature couplings (>100°C). |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | Excellent solubilizing power; often used for stock solution preparation. |
| Polar Aprotic (Ethereal) | THF, Diethyl Ether, 1,4-Dioxane | High (>1 M) | Preferred: Stabilizes reaction intermediates; moderate boiling points. |
| Polar Aprotic (High BP) | DMF, DMA, NMP | High (>1 M) | Critical for difficult couplings; promotes the "open" Pd pathway. |
| Polar Protic | Methanol, Ethanol | Low / Decomposes | Avoid: Poor solubility; risk of protodestannylation (C-Sn bond cleavage). |
| Aqueous | Water | Insoluble | Immiscible; forms biphasic systems. |
Application Context: Solvent Effects on Stille Coupling[6]
The choice of solvent for Stannane, trimethyl(3-methylphenyl)- is not merely about dissolution; it dictates the mechanism of the Transmetallation step in the catalytic cycle.
The "Open" vs. "Closed" Pathway
-
Non-coordinating solvents (Toluene): The reaction proceeds via a "cyclic" transition state where the halide bridges the Pd and Sn.
-
Coordinating solvents (DMF, THF): The solvent displaces a ligand on the Palladium, creating a cationic "open" intermediate. This pathway is generally faster for sterically hindered arylstannanes like the m-tolyl derivative.
Mechanistic Visualization
The diagram below illustrates how the solvent interacts with the Stannane during the catalytic cycle.
Caption: Solvent-assisted transmetallation pathway. Polar solvents stabilize the cationic Pd intermediate, facilitating the entry of the lipophilic stannane.
Experimental Protocol: Preparation of Anhydrous Stock Solution
Safety Warning: Trimethyltin compounds are potent neurotoxins . They are more toxic than their tributyl analogs because they cross the blood-brain barrier efficiently. All operations must occur in a fume hood or glovebox.
Materials
-
Stannane, trimethyl(3-methylphenyl)- (>95% purity).[4]
-
Anhydrous THF or Toluene (dried over molecular sieves).
-
Schlenk flask (flame-dried) or crimp-top vial (if in glovebox).
-
Syringe with long needle (nitrogen purged).
Workflow Methodology
Caption: Protocol for preparing air-sensitive organotin stock solutions to prevent hydrolysis and oxidation.
Validation
-
Visual Inspection: The solution should be completely clear and colorless. Cloudiness indicates moisture ingress (formation of insoluble tin oxides/hydroxides).
-
NMR Verification: A small aliquot in
should show a sharp singlet for the group around 0.2-0.3 ppm. Broadening indicates degradation.
Safety & Waste Disposal (Critical)
Toxicity Profile
Unlike tributyltin, trimethyltin derivatives cause specific neuronal necrosis (limbic system).
-
Symptoms: Tremors, hyperexcitability, aggressive behavior, seizures.
-
Permeability: Readily penetrates nitrile gloves; double-gloving or using Silver Shield® laminate gloves is mandatory.
Decontamination (Quenching)
Spills and glassware must be decontaminated before removal from the hood.
-
Protocol: Wash glassware with a 10% solution of Potassium Permanganate (
) in water/acetone. This oxidizes the organic ligands, converting the tin to inorganic Sn(IV) oxide, which is significantly less toxic.
References
-
National Institute of Standards and Technology (NIST). Stannane, trimethylphenyl- (Analogous Data).[5] NIST Chemistry WebBook. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.[6][7] Angewandte Chemie International Edition. [Link]
-
Gelest, Inc. Organotins: Properties and Applications. Technical Brochure.[8] [Link]
-
Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction.[6][7][9] Organic Reactions.[10][6][7][11] [Link]
-
PubChem. Stannane, trimethyl(3-methylphenyl)- Compound Summary. National Library of Medicine. [Link]
Sources
- 1. 937-01-9 | Stannane, trimethyl(3-methylphenyl)- [chemindex.com]
- 2. 937-01-9 | Stannane, trimethyl(3-methylphenyl)- [chemindex.com]
- 3. CAS 1009-50-3: Stannane, (4-ethenylphenyl)trimethyl- [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. Stannane, trimethylphenyl- [webbook.nist.gov]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemistry.msu.edu [chemistry.msu.edu]
- 10. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 11. gelest.com [gelest.com]
Literature review of trimethyl(m-tolyl)stannane in organometallic chemistry
An In-depth Technical Guide to Trimethyl(m-tolyl)stannane in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of trimethyl(m-tolyl)stannane, a key organometallic reagent. We will delve into its synthesis, characterization, and pivotal role in modern synthetic chemistry, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. This document is designed to serve as a practical resource, blending theoretical principles with actionable protocols for laboratory applications.
Introduction to Trimethyl(m-tolyl)stannane
Trimethyl(m-tolyl)stannane, an organostannane, belongs to a class of organometallic compounds that are integral to contemporary organic synthesis. Organostannanes are renowned for their stability to air and moisture and their utility in forming new carbon-carbon bonds[1]. Specifically, aryl stannanes like trimethyl(m-tolyl)stannane are critical for introducing aryl moieties into complex molecules. Their primary application is in the Stille cross-coupling reaction, a powerful and versatile method for creating C-C bonds[2]. The m-tolyl group provides a specific structural motif that is valuable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Synthesis and Characterization
The synthesis of aryl stannanes can be achieved through several established methodologies. The most common approaches involve the reaction of an organometallic nucleophile with a trimethyltin halide or the palladium-catalyzed stannylation of an aryl halide.
Synthesis via Grignard or Organolithium Reagents
A foundational method for creating tetraorganostannanes involves the reaction of a tin tetrahalide, such as tin tetrachloride (SnCl₄), with a Grignard (RMgX) or organolithium (RLi) reagent[2]. For trimethyl(m-tolyl)stannane, a more direct route is the reaction of m-tolylmagnesium bromide or m-tolyllithium with chlorotrimethylstannane (Me₃SnCl).
Reaction Scheme: m-Tolyl-MgBr + Me₃SnCl → Trimethyl(m-tolyl)stannane + MgBrCl
This pathway offers a reliable and high-yielding route to the desired product. The organolithium variant follows a similar principle.
Palladium-Catalyzed Stannylation
Modern methods often employ palladium catalysis to couple aryl halides or triflates with organotin reagents like hexamethylditin (Me₃Sn-SnMe₃). This approach offers excellent functional group tolerance.
Reaction Scheme: m-Tolyl-Br + Me₃Sn-SnMe₃ --(Pd catalyst)--> Trimethyl(m-tolyl)stannane + Me₃SnBr
Recent advancements have also explored transition-metal-free stannylation reactions under specific conditions, providing alternative synthetic pathways[3].
Characterization
Characterization of trimethyl(m-tolyl)stannane relies on standard spectroscopic techniques. While specific data for this exact compound is not aggregated in a single public database, its expected spectroscopic features can be reliably predicted based on analysis of similar structures[4][5].
-
¹H NMR: The spectrum would show distinct signals for the aromatic protons of the m-tolyl group (typically in the δ 7.0-7.5 ppm range) and a sharp singlet for the nine equivalent protons of the three methyl groups attached to the tin atom (typically δ 0.2-0.4 ppm). Tin satellites (coupling between ¹¹⁷Sn/¹¹⁹Sn and ¹H) would be observable for the methyl signal.
-
¹³C NMR: Aromatic carbons would appear in the δ 125-140 ppm region, while the methyl carbons attached to tin would resonate at a significantly upfield chemical shift (around δ -9 ppm).
-
¹¹⁹Sn NMR: This is a highly diagnostic technique for organotin compounds. The chemical shift for aryltrimethylstannanes typically falls within a well-defined range, providing unambiguous confirmation of the tin environment[4].
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the multiple stable isotopes of tin.
Core Application: The Stille Cross-Coupling Reaction
The premier application of trimethyl(m-tolyl)stannane is as a nucleophilic partner in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the m-tolyl group of the stannane and an sp²-hybridized carbon of an organic halide or triflate (e.g., vinyl or aryl halides)[1][6].
The reaction is valued for its tolerance of a wide variety of functional groups, neutral reaction conditions, and reduced sensitivity to air and moisture compared to other coupling methods like the Suzuki reaction, although the toxicity of tin reagents is a significant drawback[6].
Catalytic Cycle of the Stille Reaction
The mechanism of the Stille reaction is a well-studied catalytic cycle involving a palladium(0) species.[1]
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R¹-X) to form a Pd(II) complex.
-
Transmetalation: The organostannane (R²-SnR³₃) transfers its organic group (the m-tolyl group in this case) to the palladium center, displacing the halide and forming a new Pd(II) complex. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.
Visualization of the Stille Catalytic Cycle
Caption: Catalytic cycle for the Stille cross-coupling reaction.
Physicochemical and Safety Data
Organotin compounds must be handled with extreme care due to their toxicity.[1] Always consult the Safety Data Sheet (SDS) before use.
Physical Properties (Estimated)
| Property | Value |
| Molecular Formula | C₁₀H₁₆Sn |
| Molecular Weight | 254.94 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not available; likely >200 °C |
| Solubility | Soluble in common organic solvents (THF, ether, hexane, CH₂Cl₂)[7] |
Safety and Handling
Working with trimethyl(m-tolyl)stannane requires strict adherence to safety protocols in a well-ventilated chemical fume hood.[8]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (inspect gloves before use).[9]
-
Handling: Avoid all contact with skin and eyes and prevent inhalation of vapors.[10] Wash hands thoroughly after handling. The compound is air-stable but may be sensitive to moisture.[7] Keep containers tightly closed and store in a cool, dry place away from incompatible substances like strong oxidizing agents.[8][10]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8] Do not release into the environment.[8]
Experimental Protocol: Stille Coupling of 4-Iodoanisole with Trimethyl(m-tolyl)stannane
This protocol describes a representative Stille coupling reaction. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Objective: To synthesize 4-methoxy-3'-methylbiphenyl.
Materials:
-
4-Iodoanisole
-
Trimethyl(m-tolyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous, degassed toluene
-
Stir bar
-
Schlenk flask or oven-dried round-bottom flask with condenser and nitrogen inlet
Procedure:
-
Flask Preparation: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (e.g., 1.0 mmol, 234 mg) and the palladium catalyst, Pd(PPh₃)₄ (e.g., 0.03 mmol, 35 mg).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with nitrogen or argon three times.
-
Solvent and Reagent Addition: Through a syringe, add anhydrous, degassed toluene (10 mL) to the flask. Stir the mixture until the solids dissolve.
-
Stannane Addition: Add trimethyl(m-tolyl)stannane (e.g., 1.1 mmol, 280 mg) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir under the inert atmosphere. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL).
-
To remove tin byproducts, stir the solution with an aqueous solution of potassium fluoride (KF) (1 M, 10 mL) for 1 hour. A precipitate of trimethyltin fluoride will form.
-
Filter the mixture through a pad of celite, washing the pad with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 20 mL) and then with brine (20 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methoxy-3'-methylbiphenyl.
-
Conclusion
Trimethyl(m-tolyl)stannane is a valuable and versatile reagent in organometallic chemistry. Its primary strength lies in its efficacy as a coupling partner in the Stille reaction, enabling the strategic formation of carbon-carbon bonds for the synthesis of complex organic molecules. While its toxicity necessitates careful handling, a thorough understanding of its properties, reaction mechanisms, and associated safety protocols allows researchers to harness its synthetic power effectively. The methodologies and protocols outlined in this guide provide a solid foundation for the successful application of this important compound in research and development.
References
- Material Safety D
- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
- SAFETY DATA SHEET. (2024, September 30). Sigma-Aldrich.
- Rossi, R. A., Postigo, A., & Finaru, A. L. (2013). Recent advances in the synthesis of stannanes and the scope of their posterior chemical transformations. Coordination Chemistry Reviews, 257(1), 202-225.
- Stannane, trimethyl-. (n.d.). PubChem.
- Safety Data Sheet. (2025, March 29). Angene Chemical.
- Comparison reactions of trimethyl‐ versus tri‐n‐butyl‐stannanes. (n.d.).
- Chlorotrimethylstannane. (n.d.). MSU Chemistry.
- Safety D
- 93.3 MHz 119Sn{1H} NMR spectrum of the alkyn-1-yl(trimethyl)stannane. (n.d.).
- Spectroscopic data comparison for different Stannane deriv
- Stille Coupling. (n.d.). Organic Chemistry Portal.
- Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method. (n.d.).
- Li, S., Lian, C., Yue, G., Zhang, J., Qiu, D., & Mo, F. (2022). Transition Metal Free Stannylation of Alkyl Halides: The Rapid Synthesis of Alkyltrimethylstannanes. Journal of Organic Chemistry, 87(7), 4291-4297.
- Stille reaction. (n.d.). In Wikipedia.
- Stannane synthesis and properties for researchers. (2025). BenchChem.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Transition Metal Free Stannylation of Alkyl Halides: The Rapid Synthesis of Alkyltrimethylstannanes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stille Coupling [organic-chemistry.org]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. derthon.com [derthon.com]
- 11. multimedia.3m.com [multimedia.3m.com]
Technical Guide: Trimethyl(3-methylphenyl)stannane vs. Tributyl Analogs in Cross-Coupling
Executive Summary: The Stille Dilemma
In the development of biaryls and radiopharmaceuticals, the choice between trimethyl(3-methylphenyl)stannane (TMT-Ar) and its tributyl(3-methylphenyl)stannane (TBT-Ar) analog represents a critical decision point known as the "Stille Dilemma."
While both reagents serve as nucleophilic partners in Palladium-catalyzed cross-coupling (Stille reaction) to transfer the 3-methylphenyl (m-tolyl) group, they occupy opposite ends of the Reactivity-Toxicity-Purification spectrum.
-
Trimethyl analogs (
): Offer superior atom economy and faster transmetallation rates, making them the gold standard for radiochemistry and difficult couplings. However, they carry extreme neurotoxicity risks and require specialized handling. -
Tributyl analogs (
): Offer improved safety profiles (lower volatility) and higher chemoselectivity (negligible alkyl transfer). They are the standard for medicinal chemistry scale-up but suffer from difficult purification due to the lipophilicity of tin byproducts ("tin grease").
Physicochemical & Mechanistic Distinctions
The core difference lies not in the aryl payload (3-methylphenyl), but in the spectator alkyl ligands (
Transmetallation Kinetics
In the Stille cycle, the transmetallation rate (
-
Trimethyl (
): The small methyl groups create a "sterically open" tin center. This facilitates the approach of the Pd(II) complex, resulting in higher . -
Tributyl (
): The flexible, bulky butyl chains shield the tin center, significantly slowing .
Chemoselectivity (Ligand Transfer)
A critical failure mode in Stille coupling is the transfer of the alkyl spectator ligand instead of the aryl payload.
-
Selectivity Rule:
. -
The Risk: While aryl transfer is generally favored over alkyl, methyl groups (
) have a non-zero transfer rate, especially with electron-rich aryl groups or sterically hindered electrophiles. Butyl groups ( ) have a transfer rate near zero. -
Implication for 3-methylphenyl: The 3-methyl substituent adds slight steric bulk to the aryl ring. If the electrophile is also hindered, the
analog risks transferring a methyl group (producing methylated byproducts), whereas the analog will almost exclusively transfer the 3-methylphenyl group, albeit more slowly.
Visualization: The Steric-Kinetic Pathway
Figure 1: Mechanistic divergence in the Stille Cycle. The Trimethyl path (Red) offers speed but lower selectivity; the Tributyl path (Yellow) offers selectivity but slower kinetics.
Toxicology & Safety Engineering
This is the primary differentiator for operational workflows.
Trimethyltin (TMT) Hazard Profile[1]
-
Target Organ: Central Nervous System (Limbic System).
-
Mechanism: TMT chloride (the byproduct) causes neuronal necrosis specifically in the hippocampus (Ammon's horn).
-
Symptoms: Tremors, hyperexcitability, aggression, seizures. Effects can be delayed and irreversible.
-
Volatility:
is volatile. It can be inhaled easily during rotary evaporation. -
Requirement: Must be handled in a fume hood with a dedicated trap; all glassware must be bleached (oxidized) before removal.
Tributyltin (TBT) Hazard Profile[1]
-
Target Organ: Immune system and Endocrine system.
-
Mechanism: Inhibits natural killer cell function; known endocrine disruptor in aquatic life (imposex in gastropods).
-
Volatility: Low. The primary risk is dermal absorption or accidental ingestion, not inhalation.
-
Environment: Severe marine pollutant.[1] Waste must be segregated strictly as "Heavy Metal/Organotin."
Purification Strategies: Solving the "Tin Residue" Problem
Removing tin byproducts is the bottleneck of Stille chemistry.
| Feature | Trimethyl Byproducts ( | Tributyl Byproducts ( |
| Physical State | Volatile solid/liquid | Viscous oil ("Grease") |
| Solubility | Moderate water solubility | Highly lipophilic (soluble in Hex/EtOAc) |
| Chromatography | Streaks on silica; toxic vapors | Co-elutes with non-polar products |
| Preferred Removal | Aqueous Workup / Bleach | KF/Silica Precipitation |
Protocol: KF/Silica Removal (For Tributyl Analogs)
The lipophilic
-
Preparation: Mix 10% w/w Potassium Fluoride (KF) with Silica Gel. Grind to a fine powder.
-
Execution: Upon reaction completion, dilute the mixture with Ether/EtOAc.
-
Treatment: Add the KF/Silica powder (approx. 500mg per mmol of tin). Stir vigorously for 30 minutes.
-
Filtration: Filter through a pad of Celite. The tin remains trapped in the filter cake as an insoluble white solid.
The Radiopharmaceutical Niche[3]
In Positron Emission Tomography (PET) tracer development (e.g.,
Why?
-
Speed: Radioisotopes have short half-lives (
min). The faster transmetallation of is crucial. -
HPLC Separation: The goal is to isolate a radiolabeled small molecule.
- residues are lipophilic and often elute at similar retention times to the drug candidate on Reverse-Phase HPLC.
- residues are more polar and elute earlier (near the solvent front) or much later, allowing for baseline separation of the "hot" product.
Experimental Protocols
Synthesis of Trimethyl(3-methylphenyl)stannane
Note: Perform in a well-ventilated fume hood. Use double-gloving.
Reagents:
-
3-Bromotoluene (1.0 equiv)
-
Magnesium turnings (1.1 equiv)
-
Trimethyltin chloride (
) (1.0 equiv) [Highly Toxic] -
THF (Anhydrous)
Step-by-Step:
-
Grignard Formation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine. Add 3-bromotoluene in THF dropwise to maintain gentle reflux. Stir for 1 hour after addition to form 3-methylphenylmagnesium bromide.
-
Stannylation: Cool the Grignard solution to 0°C.
-
Addition: Dissolve
in THF and add dropwise to the Grignard reagent. (Exothermic). -
Reaction: Allow to warm to Room Temp (RT) and stir for 2 hours.
-
Quench: Carefully quench with saturated
(aq). -
Workup: Extract with Diethyl Ether (
). Wash organic layer with Brine.[2][3] Dry over . -
Purification: Distillation is preferred due to volatility, but flash chromatography (Pentane) can be used if handled carefully.
-
Validation:
NMR will show the characteristic singlet with Tin satellites ( ) around 0.3 ppm.
-
Synthesis of Tributyl(3-methylphenyl)stannane
Reagents:
-
3-Bromotoluene (1.0 equiv)
-
n-Butyllithium (n-BuLi) (1.1 equiv)
-
Tributyltin chloride (
) (1.0 equiv)
Step-by-Step:
-
Lithiation: Dissolve 3-bromotoluene in dry THF under Argon. Cool to -78°C.
-
Exchange: Add n-BuLi dropwise. Stir for 30 mins at -78°C to generate (3-methylphenyl)lithium.
-
Stannylation: Add neat
dropwise at -78°C. -
Reaction: Warm to RT and stir for 1 hour.
-
Workup: Quench with water. Extract with Hexanes.
-
Purification: The crude oil will contain
and unreacted chloride. Purify via Flash Chromatography (100% Hexanes). Note: The product is a greasy oil.
Decision Matrix
Figure 2: Decision Matrix for selecting stannane reagents based on application and product properties.
References
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][4][5][6][7][8] Organic Reactions.[2][4][6] (Definitive review on mechanism and kinetics).
-
Renaud, P., et al. (1998).[2] "Simple and Efficient Removal of Organotin Residues." Tetrahedron Letters. (Describes the KF/Silica purification method).
-
Brown, A. W., et al. (1979). "The Neurotoxicity of Trimethyltin." Neuropathology and Applied Neurobiology. (Toxicology reference for TMT limbic system damage).
-
Scott, P. J. H. (2009). "Methods for the incorporation of carbon-11 into bioactive molecules." Angewandte Chemie. (Context for stannanes in radiochemistry).
-
Espinet, P., & Echavarren, A. M. (2004).[4] "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition. (Detailed mechanistic analysis of transmetallation).
Sources
- 1. iscientific.org [iscientific.org]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Probing the Electronic Demands of Transmetalation in the Palladium-Catalyzed Cross-Coupling of Arylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uvadoc.uva.es [uvadoc.uva.es]
Technical Whitepaper: Physicochemical Profiling of Trimethyl(3-methylphenyl)stannane
Topic: Physicochemical Profiling & Application Guide: Trimethyl(3-methylphenyl)stannane Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals
Executive Summary
Trimethyl(3-methylphenyl)stannane (CAS: 937-01-9), also known as Trimethyl(m-tolyl)stannane , is a specialized organotin reagent primarily utilized in palladium-catalyzed cross-coupling reactions (Stille coupling). While less ubiquitously characterized than its phenyl or tributyl analogues, it serves as a critical building block for introducing the m-tolyl moiety into complex pharmacological scaffolds.
This guide addresses the specific physicochemical data gaps associated with this compound, providing a comparative analysis against established standards, detailed synthesis protocols, and self-validating experimental workflows for property determination.
Chemical Identity & Structural Analysis[1][2]
| Attribute | Detail |
| Chemical Name | Stannane, trimethyl(3-methylphenyl)- |
| Synonyms | Trimethyl(m-tolyl)stannane; (3-Methylphenyl)trimethyltin; m-Tolyltrimethylstannane |
| CAS Number | 937-01-9 |
| Molecular Formula | C₁₀H₁₆Sn |
| Molecular Weight | 254.94 g/mol |
| SMILES | C(C)c1cccc(C)c1 |
| Appearance | Colorless to pale yellow oil |
Physicochemical Data: Comparative & Predicted Profiling
Critical Note on Data Integrity: Direct experimental boiling point and density values for the specific m-tolyl isomer (CAS 937-01-9) are rarely reported in standard legacy databases, which typically prioritize the phenyl (CAS 934-56-5) or p-tolyl analogues.
To ensure scientific accuracy, the data below presents Comparative Anchors (experimentally verified analogues) alongside High-Confidence Predicted Values derived from group contribution methods and structural homology.
Table 1: Physicochemical Properties
| Property | Phenyltrimethyltin (Anchor Standard) | Trimethyl(m-tolyl)stannane (Target) | Confidence / Method |
| Boiling Point (Atm) | 205–208 °C (Extrapolated) | 225–235 °C | Predicted (MW Increase) |
| Boiling Point (Reduced) | 88 °C @ 16 mmHg | ~98–105 °C @ 15 mmHg | Comparative Estimation |
| Density (25 °C) | 1.327 g/mL | 1.28 – 1.31 g/mL | Predicted (Volume expansion of methyl group) |
| Refractive Index ( | 1.5357 | 1.532 – 1.538 | Structural Homology |
| Solubility | Ethers, DCM, THF | Ethers, DCM, THF, Toluene | Lipophilic similarity |
Technical Insight: The "Methyl Effect"
The addition of a methyl group at the meta position breaks the symmetry of the phenyl ring slightly more than the para substitution. While the molecular weight increases (raising BP), the density typically decreases slightly compared to the phenyl parent due to the increased molar volume contributed by the methyl group (
Synthesis & Purification Workflows
The synthesis of Trimethyl(3-methylphenyl)stannane is most reliably achieved via a Grignard reaction. This pathway offers higher yields and easier purification compared to Wurtz-Fittig coupling.
Workflow Diagram: Grignard Synthesis Pathway
Figure 1: Step-wise synthesis of Trimethyl(m-tolyl)stannane via Grignard reagent formation.
Detailed Protocol (Self-Validating)
-
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings (1.1 eq) and a crystal of iodine.
-
Grignard Formation: Add 3-bromotoluene (1.0 eq) in anhydrous THF dropwise. Validation: Initiation is confirmed by the disappearance of iodine color and mild exotherm.
-
Stannylation: Cool the Grignard solution to 0°C. Add Trimethyltin chloride (1.0 eq) in THF dropwise over 30 mins.
-
Completion: Stir at Room Temperature (RT) for 4–12 hours. Validation: TLC (Hexanes) should show disappearance of the starting bromide (
) and appearance of the stannane ( , stains with iodine/UV). -
Workup: Quench with saturated aq.
. Extract with . Dry organic layer over . -
Purification:
-
Preferred: Kugelrohr distillation (high vacuum, ~100°C) for bulk purity.
-
Alternative: Flash chromatography (100% Pentane or Hexanes) if the tin byproduct is difficult to separate.
-
Experimental Determination Protocols
When experimental values are missing from literature, the researcher must establish them. Use these protocols to validate the physical properties of your synthesized batch.
Protocol A: Boiling Point Determination (Siwoloboff Method)
For high-boiling, toxic organotins, standard distillation is risky. Use the micro-method.
-
Setup: Place 2-3 drops of the stannane in a melting point capillary tube.
-
Insert: Place a finer capillary (sealed at the top) inverted inside the liquid.
-
Heat: Place in a melting point apparatus. Ramp temperature.
-
Observation: As the liquid heats, bubbles will escape from the inverted capillary.
-
Endpoint: The boiling point is the temperature at which a continuous stream of bubbles emerges (vapor pressure > atmospheric pressure).
-
Correction: If measuring at reduced pressure (e.g., inside a vacuum oven setup), apply the nomograph correction to estimate standard BP.
Protocol B: Density Determination (Pycnometry)
-
Tare: Weigh a clean, dry 1.000 mL volumetric pycnometer (
). -
Fill: Fill with Trimethyl(m-tolyl)stannane at exactly 25°C, ensuring no bubbles.
-
Weigh: Weigh the filled pycnometer (
). -
Calculate:
. -
Validation: Compare with the predicted range (1.28–1.31 g/mL). Significant deviation (>5%) indicates contamination (likely solvent or unreacted bromide).
Applications in Drug Discovery: Stille Coupling
The primary utility of Trimethyl(3-methylphenyl)stannane is the introduction of the m-tolyl motif into biaryl drug candidates. This moiety is often used to optimize lipophilicity (LogP) and metabolic stability compared to a simple phenyl ring.
Reaction Mechanism & Cycle
The stannane enters the catalytic cycle via Transmetalation , the rate-determining step in many Stille couplings.
Figure 2: Catalytic cycle of the Stille Coupling utilizing Trimethyl(m-tolyl)stannane.
Optimization Tips for Researchers:
-
Catalyst:
with or is recommended for sterically hindered m-tolyl transfers. -
Additives: Addition of CuI (Copper(I) iodide) can accelerate the transmetalation step ("Copper effect").
-
Solvent: DMF or NMP at 80–100°C are standard; Toluene is used for lower polarity substrates.
Safety & Handling (Organotin Toxicity)
WARNING: Trimethyltin derivatives are significantly more toxic than their tributyltin counterparts due to higher volatility and easier absorption.
-
Acute Toxicity: High (Neurotoxin). Can cause cerebral edema.
-
Handling: ALL manipulations must occur in a functioning fume hood. Double-gloving (Nitrile over Latex) is recommended.
-
Waste: All tin waste must be segregated into specific "Heavy Metal / Organotin" waste streams. Do not mix with general organic waste.
-
Decontamination: Glassware should be rinsed with a dilute solution of bromine in DCM (to cleave Sn-C bonds) or washed with ethanolic KOH before removal from the hood.
References
-
Sigma-Aldrich. Trimethyl(phenyl)tin Product Specification (CAS 934-56-5).[1]Link
-
ChemIndex. Stannane, trimethyl(3-methylphenyl)- (CAS 937-01-9) Entry.Link
-
National Institute of Standards and Technology (NIST). Organotin Thermochemistry Data.Link
-
Cordovilla, C., et al. The Stille Reaction, 38 Years Later. ACS Catalysis, 2015. Link
-
Farina, V., & Krishnamurthy, V. The Stille Reaction.[2] Organic Reactions, 1997. Link
Sources
Electronic properties of m-tolyltrimethylstannane for material science
An In-Depth Technical Guide to the Electronic Properties of m-Tolyltrimethylstannane in Material Science
Executive Summary
In the development of advanced organic electronics—such as Organic Photovoltaics (OPVs) and Organic Light-Emitting Diodes (OLEDs)—the precise tuning of molecular energy levels is paramount. m-Tolyltrimethylstannane (
This whitepaper deconstructs the quantum mechanical profile of m-tolyltrimethylstannane, explains the kinetics of its reactivity, and provides self-validating experimental protocols for its application in material synthesis.
Quantum Mechanical Profile and Electronic Dynamics
The utility of m-tolyltrimethylstannane is rooted in the synergistic electronic relationship between its functional groups and the central aromatic ring.
The Trimethylstannyl (-SnMe3) Group:
Tin is significantly less electronegative (1.96) than carbon (2.55), resulting in a highly polarized
The meta-Methyl Substitution: The placement of the methyl group at the meta position is a deliberate structural choice in material design.
-
Why not ortho? An ortho-methyl group introduces severe steric hindrance, which drastically impedes the oxidative addition and transmetalation steps during polymerization[2].
-
Why not para? A para-methyl group engages in direct resonance (+R) effects with the ipso-carbon, which can over-stabilize the intermediate or disrupt the planar geometry required for optimal
stacking in the final polymer. -
The meta Advantage: The meta-methyl group exerts a pure, weak inductive (+I) electron-donating effect. This subtly increases the electron density at the ipso-carbon, elevating the HOMO level predictably without altering the coplanarity of the resulting polymer backbone[3].
Logical flow of electronic effects driving accelerated transmetalation.
Kinetics of Transmetalation in Stille Cross-Coupling
In the synthesis of conjugated materials, m-tolyltrimethylstannane is coupled with aryl halides via the Stille reaction. The rate-determining step in this catalytic cycle is transmetalation —the transfer of the m-tolyl group from the tin atom to the palladium(II) center[2].
Mechanistic Causality:
Transmetalation at the Pd(II) complex generally proceeds via an
Self-validating Stille cross-coupling catalytic cycle workflow.
Quantitative Electronic Data
To illustrate the precise tuning capability of the meta-methyl group, the following table summarizes the comparative electronic properties of various arylstannanes. The data demonstrates how inductive and resonance effects alter the HOMO/LUMO gap and the relative kinetics of the transmetalation step.
Table 1: Comparative Electronic Properties & Kinetic Rates
| Compound | HOMO (eV) | LUMO (eV) | Bandgap ( | Relative Transmetalation Rate |
| Phenyltrimethylstannane | -6.10 | -1.90 | 4.20 | 1.00 (Reference) |
| m-Tolyltrimethylstannane | -5.95 | -1.85 | 4.10 | 1.45 |
| p-Tolyltrimethylstannane | -5.85 | -1.80 | 4.05 | 1.80 |
| p-Fluorophenyltrimethylstannane | -6.30 | -2.10 | 4.20 | 0.65 |
(Note: Values are illustrative extrapolations based on established trends in arylstannane electronic properties[3][5] to demonstrate the precise inductive tuning effect of the meta-methyl group).
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and an internal validation checkpoint.
Protocol A: Synthesis and Isolation of m-Tolyltrimethylstannane
Objective: Synthesize the stannane precursor via a Grignard intermediate while preventing homocoupling.
-
Preparation: In a flame-dried Schlenk flask under argon, dissolve 3-bromotoluene (10 mmol) in anhydrous THF (20 mL). Causality: Anhydrous conditions are critical as water will immediately quench the Grignard reagent, yielding toluene.
-
Grignard Formation: Add magnesium turnings (12 mmol) and a single crystal of iodine to initiate. Reflux for 2 hours until the magnesium is consumed.
-
Stannylation: Cool the mixture to -78°C. Dropwise, add trimethyltin chloride (10.5 mmol, 1M in THF). Causality: Low temperatures prevent the highly exothermic formation of distannane byproducts.
-
Validation Checkpoint: After aqueous workup and extraction with diethyl ether, analyze the crude product via
NMR. Validation: Look for the characteristic methyl protons on the tin atom at ~0.28 ppm, flanked by and satellite peaks (J ≈ 54 Hz). The absence of a peak at 0.0 ppm confirms no hexamethyldistannane byproduct.
Protocol B: Electrochemical Profiling via Cyclic Voltammetry (CV)
Objective: Empirically determine the HOMO and LUMO energy levels of the synthesized m-tolyltrimethylstannane.
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous acetonitrile. Causality: provides high ionic conductivity without participating in redox events within the target voltage window. -
Cell Setup: Use a three-electrode system: Glassy carbon (working), Platinum wire (counter), and
(reference). -
Measurement: Scan the m-tolyltrimethylstannane (1 mM) from -2.0 V to +2.0 V at a scan rate of 50 mV/s.
-
Validation Checkpoint (Internal Standard): Post-measurement, spike the solution with Ferrocene (Fc). Rerun the scan. Validation: The
redox couple must appear at a known potential (typically ~0.40 V vs SCE). Calculate the HOMO using the empirical formula: . This self-corrects for any reference electrode drift.
Protocol C: Polymerization via Stille Cross-Coupling
Objective: Synthesize a conjugated polymer using m-tolyltrimethylstannane and an aryl dibromide.
-
Reagent Mixing: Combine m-tolyltrimethylstannane (1.0 eq), the aryl dibromide (1.0 eq), and
(0.02 eq) in anhydrous toluene. -
Ligand Addition: Add tri(o-tolyl)phosphine (
) (0.08 eq). Causality: The bulky o-tolyl phosphine ligand facilitates the reductive elimination step by crowding the Pd center, pushing the coupled products apart. -
Reaction: Degas via three freeze-pump-thaw cycles. Heat to 110°C for 24 hours.
-
Validation Checkpoint: Precipitate the polymer in cold methanol. Validation: Perform Gel Permeation Chromatography (GPC) against polystyrene standards. A polydispersity index (PDI) of < 2.0 and a high
(>20 kDa) validates that the transmetalation kinetics were successfully accelerated by the meta-methyl group, preventing premature chain termination.
References
-
Stille reaction - Wikipedia. Available at: [Link]
-
Mechanistic considerations for transmetalation at nickel(II) and palladium(II) complexes: towards improved catalysis - Australian Journal of Chemistry. Available at:[Link]
-
Stannaacetylene (RSn≡CR′) Showing Carbene-like Reaction Mode - ResearchGate. Available at: [Link]
-
Synthesis and Photophysical properties of semiconducting polymers - University of Manchester. Available at:[Link]
Sources
Technical Guide: Stability Profile & Handling of Stannane, trimethyl(3-methylphenyl)-
Executive Summary
Stannane, trimethyl(3-methylphenyl)- (CAS: 937-01-9), also known as trimethyl(m-tolyl)stannane, represents a critical organometallic reagent primarily utilized in palladium-catalyzed cross-coupling reactions (Stille coupling) and as a precursor for radiohalogenation in nuclear medicine.
While tetraorganotins are generally characterized by high kinetic stability relative to other organometallics (e.g., organolithiums), this specific congener exhibits distinct vulnerabilities. The presence of the electron-donating methyl group on the aromatic ring increases the lability of the C-Sn bond toward electrophilic cleavage (protodeostannylation) compared to the unsubstituted phenyl analog.
Core Stability Verdict:
-
Ambient Air: Metastable (Slow oxidation over weeks).
-
Moisture: Hydrolytically stable at neutral pH.
-
Acid/Silica: Highly Unstable. Rapid protodeostannylation occurs on untreated silica gel.
-
Light: Photosensitive (UV-induced homolysis).
-
Toxicity: Extreme. Trimethyltin byproducts are potent neurotoxins.
Chemical Identity & Structural Analysis[1][2]
Understanding the stability of trimethyl(3-methylphenyl)stannane requires analyzing the electronic environment of the C-Sn bond.
| Property | Specification |
| IUPAC Name | Trimethyl(3-methylphenyl)stannane |
| Common Name | Trimethyl(m-tolyl)tin |
| Formula | |
| Molecular Weight | 254.94 g/mol |
| Physical State | Colorless Oil (Ambient) |
| Boiling Point | ~230°C (Estimated via homolog comparison) |
| Bond Energy (C-Sn) | ~200-240 kJ/mol (Weaker than C-C) |
Electronic Effects on Stability
The meta-methyl substituent exerts a positive inductive effect (+I) on the aromatic ring. This increases the electron density of the
-
Consequence: The carbon-tin bond becomes more susceptible to electrophilic aromatic substitution (SEAr) .
-
Mechanism: Protons (
) or other electrophiles attack the ipso carbon more readily than in electron-deficient systems, leading to the cleavage of the trimethyltin moiety.
Degradation Pathways & Stability Mechanics
The stability of this compound is governed by three primary vectors: Protolysis, Oxidation, and Photolysis.
Protodeostannylation (The Primary Risk)
This is the most critical instability factor during handling and purification.
-
Trigger: Exposure to Brønsted acids, including the acidic silanol groups (
) found on standard silica gel. -
Mechanism: The reaction proceeds via an
(Substitution Electrophilic Bimolecular) mechanism. The proton attacks the aromatic ring at the position attached to the tin, forming a Wheland intermediate, followed by the loss of the trimethyltin cation ( ). -
Operational Impact: Purification on unbuffered silica gel can lead to 10–50% product loss within minutes, yielding toluene and toxic trimethyltin salts.
Oxidative Instability
-
Trigger: Atmospheric oxygen (
). -
Rate: Slow. Unlike organoboranes, tetraorganotins do not pyrophorically react with air. However, prolonged exposure (weeks) leads to the insertion of oxygen into the C-Sn bond or radical-mediated cleavage, generating stannoxanes.
Photolytic Cleavage
-
Trigger: UV radiation (
nm). -
Mechanism: Homolytic cleavage of the weak C-Sn bond generates aryl and trimethyltin radicals.
-
Result: Dimerization products (biaryls) and hexamethyldistannane contamination.
Visualization: Degradation Pathways
The following diagram illustrates the mechanistic divergence based on environmental stress.
Figure 1: Mechanistic pathways for the degradation of trimethyl(3-methylphenyl)stannane under environmental stress.
Handling & Storage Protocols
To ensure scientific integrity and safety, the following protocols must be strictly enforced.
Storage Conditions
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1][2]
-
Temperature: 2–8°C (Refrigerator). While stable at room temperature for short durations, cold storage retards slow oxidative processes.[1]
-
Container: Amber glass vials with Teflon-lined caps (to prevent photolysis and leaching).
-
Stabilizers: Generally not required if stored under inert gas.
Purification SOP (The "Basified Silica" Rule)
Never purify this compound on standard acidic silica gel.
-
Preparation: Slurry silica gel in a solvent containing 1–2% Triethylamine (
). -
Rationale: The amine neutralizes the acidic silanol sites (
), preventing protodeostannylation. -
Elution: Run the column using the basified solvent system.
Toxicity & Safety (Critical)
Trimethyltin compounds are significantly more neurotoxic than their tributyltin counterparts due to higher water solubility and bioavailability.
-
Hazard: Trimethyltin Syndrome. Symptoms include memory loss, aggression, and seizures, often with a delayed onset.
-
PPE: Double nitrile gloves, lab coat, and mandatory fume hood usage.
-
Waste: All solid and liquid waste must be segregated into specific "Organotin Waste" streams. Do not mix with general organic waste.
Experimental Validation: Quality Control Workflow
Trustworthiness in data requires rigorous QC.[3] The following workflow ensures the compound's integrity before use in high-value applications (e.g., radiolabeling).
Analytical Methods
-
1H NMR (
):-
Look for the Sn-CH3 singlet around 0.2–0.3 ppm.
-
Satellites: Observe
and satellites (coupling constants ). Loss of satellites indicates demetallation.
-
-
HPLC:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (buffered to pH 7). Avoid acidic modifiers like TFA.
-
Visualization: QC Decision Tree
Figure 2: Quality Control Decision Tree for validating stannane integrity prior to synthesis.
References
-
National Institute of Standards and Technology (NIST). Stannane, trimethylphenyl- (Analogous Data).[3] NIST Chemistry WebBook, SRD 69.[3] [Link]
-
Ereztech. Trimethyltin Hydroxide Safety Data Sheet (Demonstrating Trimethyltin Toxicity). [Link]
-
Organic Chemistry Portal. Transition Metal Free Stannylation of Alkyl Halides (Synthesis & Stability Context). [Link]
Sources
Methodological & Application
Precision Stille Coupling: The Trimethyl(3-methylphenyl)stannane Protocol
Part 1: Executive Summary & Strategic Rationale
This application note details the protocol for utilizing Trimethyl(3-methylphenyl)stannane (also known as Trimethyl(m-tolyl)stannane) in Stille cross-coupling reactions. While tributylstannanes are more common due to lower volatility, the trimethyl variant offers distinct kinetic advantages. The methyl groups on tin are sterically smaller than butyl groups, facilitating a significantly faster transmetallation step—often the rate-determining step in the catalytic cycle.
Why use this reagent?
-
Enhanced Reactivity: Superior for sterically hindered electrophiles where tributylstannanes fail.
-
Atom Economy: Lower molecular weight byproducts compared to tributyl analogs.
-
Purification Efficiency: Unlike the greasy, soluble tributyltin byproducts, the fluoride derivative of trimethyltin (
) forms an insoluble coordination polymer, allowing for easier removal via filtration.
Critical Safety Advisory: The enhanced volatility and reactivity of trimethylstannanes correlate with severe neurotoxicity . Trimethyltin (TMT) species are potent limbic system toxins. This protocol incorporates mandatory safety engineering controls that must not be bypassed.
Part 2: Safety & Handling (The "Red Box" Protocol)
Hazard Class: Neurotoxin (Limbic System Specific), Acute Toxin (Dermal/Inhalation).
| Hazard | Description | Mitigation Strategy |
| Neurotoxicity | TMT species cause neuronal necrosis (hippocampus). Symptoms: memory loss, seizures, aggression. | Zero-Skin-Contact: Double gloving (Nitrile + Laminate) is mandatory. |
| Volatility | Closed Systems: All rotavap exhausts must be vented to a scrubber or fume hood. Never concentrate to dryness outside a hood. | |
| Waste | Highly toxic to aquatic life.[1] | Segregation: Dedicated solid/liquid waste streams labeled "ORGANOTIN - NEUROTOXIN". |
Decontamination Solution: For glassware and spills, use a solution of 10% Bleach (Sodium Hypochlorite) or Potassium Permanganate to oxidatively cleave the Sn-C bonds, followed by a chelating wash.
Part 3: Experimental Protocol
Reaction Setup: The "High-Turnover" System
This protocol utilizes a modern catalyst system (Pd/XPhos) to maximize yield and minimize reaction time, reducing thermal stress on the stannane.
Reagents:
-
Electrophile: Aryl Bromide/Triflate (1.0 equiv).
-
Nucleophile: Trimethyl(3-methylphenyl)stannane (1.1 – 1.2 equiv).
-
Catalyst:
(1.0 – 2.0 mol%). -
Ligand: XPhos (2.0 – 4.0 mol%) or
(classic, if XPhos fails). -
Additive: CsF (2.0 equiv) – Crucial for activating the stannane and precipitating tin waste.
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 – 0.2 M).
Step-by-Step Methodology:
-
Inert Preparation: Flame-dry a Schlenk tube or microwave vial under vacuum; backfill with Argon (
) three times. -
Solvent Degassing: Sparge the solvent with
for 15-20 minutes. Dissolved oxygen is the primary cause of homocoupling side-reactions. -
Catalyst Pre-complexation: Add
and XPhos to the vessel. Add 1/3 of the solvent volume and stir at RT for 5 mins until the solution turns a deep orange/red (active species generation). -
Substrate Addition: Add the Aryl Halide, Trimethyl(3-methylphenyl)stannane, and CsF.
-
Reaction: Seal the vessel. Heat to 80–100 °C .
-
Note: If using microwave irradiation, set to 100 °C for 30-60 mins.
-
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the Aryl Halide.
-
Alert: Do not monitor based on stannane consumption, as protodestannylation (loss of the aryl group) can mimic consumption.
-
Mechanistic Pathway (Visualization)
The following diagram illustrates the catalytic cycle, highlighting the specific transmetallation advantage of the trimethyl species.
Caption: Catalytic cycle of the Stille coupling. The sterically small trimethyl group accelerates the transmetallation step, minimizing catalyst decomposition.
Part 4: Purification & Analysis (The Polymer Precipitation Method)
The major challenge in Stille coupling is removing the organotin byproduct. For trimethylstannanes, we exploit the insolubility of Trimethyltin Fluoride (
The "KF Polymer" Workup Protocol:
-
Cooling: Cool reaction mixture to Room Temperature (RT).
-
Dilution: Dilute the reaction mixture with Diethyl Ether (
) or MTBE .-
Why Ether?
is virtually insoluble in ether, whereas it might have slight solubility in more polar organics like EtOAc.
-
-
Precipitation (The Key Step): Add an equal volume of Saturated Aqueous Potassium Fluoride (KF) .
-
Action: Stir vigorously for 30 minutes. You will observe the formation of a white, fluffy solid. This is the polymeric
.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite (diatomaceous earth).
-
Safety: The solid on the Celite is toxic.[1] Dispose of the Celite pad in the solid organotin waste stream.
-
-
Extraction: Separate the layers. Wash the organic layer 2x with Sat. KF, then 1x with Brine.[2]
-
Drying: Dry over
, filter, and concentrate.-
Warning: Do not use high vacuum for extended periods if the product is volatile; however, ensure all
traces are removed.
-
-
Flash Chromatography: Elute using a standard Hexane/EtOAc gradient.
-
Tip: Add 1% Triethylamine (
) to the eluent if tin streaks are observed on TLC.
-
Purification Decision Tree
Caption: Workflow for the removal of trimethyltin residues. The KF precipitation step is critical for safety and purity.
Part 5: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Homocoupling (Ar-Ar) | Oxidative dimerization of the stannane or halide. | Degas solvents more thoroughly. Lower catalyst loading. Ensure inert atmosphere is rigorous. |
| Protodestannylation | Stannane converts to Toluene ( | Reaction is too wet (proton source). Use fresh anhydrous solvents and add 3Å molecular sieves. |
| Tin Residues in NMR | Incomplete removal of | Repeat KF wash or use "Fuji Silysia" NH-Silica gel for chromatography. |
| Black Precipitate | "Palladium Black" formation (catalyst death). | Ligand is insufficient or oxidized. Add more ligand (XPhos/PPh3) or switch to a more stable precatalyst. |
References
-
Stille Cross-Coupling Mechanism & Overview
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Link
-
-
Toxicity of Trimethyltin Compounds
-
Purification of Organotin Reagents (KF Method)
-
Comparison of Trimethyl vs Tributyl Stannanes
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine. Journal of the American Chemical Society. Link
-
Sources
Synthesis of biaryls via palladium-catalyzed cross-coupling of m-tolylstannane
Application Note: High-Efficiency Synthesis of Biaryls via Palladium-Catalyzed Cross-Coupling of m-Tolylstannane
Executive Summary
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry, serving as the structural backbone for countless kinase inhibitors, receptor antagonists, and natural products. While the Suzuki-Miyaura coupling is often the first choice due to low toxicity, the Stille cross-coupling remains indispensable for substrates sensitive to base or those requiring neutral conditions.
This guide details the protocol for coupling tributyl(m-tolyl)stannane with aryl halides. Unlike simple phenyl rings, the m-tolyl moiety introduces slight steric asymmetry and electron-donating character (
Scientific Foundation & Mechanism
The Stille reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[1] For m-tolylstannane, the rate-determining step is often transmetallation .[1]
The Catalytic Cycle
-
Oxidative Addition: The active Pd(0) species inserts into the Ar-X bond (X = I, Br, OTf). Electron-poor aryl halides react faster.
-
Transmetallation: The m-tolyl group transfers from Sn to Pd. This step is historically slow but is significantly accelerated by the addition of Cu(I) salts (the "Copper Effect"), which likely facilitate a Sn
Cu Pd transmetallation pathway, or by fluoride additives (CsF) that form hypervalent stannate species. -
Cis/Trans Isomerization: The groups must be cis to eliminate.
-
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Mechanistic Visualization
Figure 1: Catalytic cycle of the Stille coupling highlighting the critical transmetallation step where m-tolylstannane enters the cycle.
Optimized Experimental Protocol
Objective: Synthesis of 4-(3-methylphenyl)benzonitrile (Model Biaryl). Scale: 1.0 mmol
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Amount | Role |
| Electrophile | 4-Bromobenzonitrile | 1.0 | 182 mg | Coupling Partner A |
| Nucleophile | Tributyl(m-tolyl)stannane | 1.1 | 419 mg | Coupling Partner B |
| Catalyst | Pd(PPh | 0.05 | 58 mg | Palladium Source |
| Additive | CuI (Copper(I) Iodide) | 0.10 | 19 mg | Transmetallation Promoter |
| Solvent | 1,4-Dioxane (Anhydrous) | N/A | 5.0 mL | Reaction Medium |
Step-by-Step Procedure
-
Pre-Reaction Setup:
-
Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
-
-
Reagent Loading:
-
Add 4-Bromobenzonitrile (1.0 equiv), Pd(PPh
) (5 mol%), and CuI (10 mol%) to the vessel. -
Note: If using a liquid electrophile, add it after the solvent.
-
-
Solvent & Stannane Addition:
-
Add anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Add Tributyl(m-tolyl)stannane (1.1 equiv) dropwise.
-
Critical Step: Sparge the solution with Argon for 10 minutes. Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the stannane.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 90°C in an oil bath (or heating block) for 12–16 hours.
-
Monitoring: Check by TLC or LCMS. The spot for the stannane is non-polar; the product will typically be more polar than the stannane but less polar than the bromide.
-
-
Workup (Tin Removal Protocol):
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL).
-
KF/Silica Treatment: Add 2.0 g of a pre-prepared 10% w/w KF-on-Silica mixture (see Section 5). Stir vigorously for 30 minutes. This converts soluble organotin byproducts into insoluble polymeric tin fluorides.
-
Filter through a pad of Celite. Wash the pad with Ethyl Acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).[10]
-
Experimental Workflow Diagram
Figure 2: Operational workflow for the Stille coupling including the critical KF/Silica purification step.
Scope & Optimization Guidelines
When the standard protocol yields suboptimal results, adjust parameters based on the following mechanistic logic:
| Parameter | Recommendation | Rationale |
| Solvent | DMF or NMP | Polar aprotic solvents stabilize the ionic intermediates in the transmetallation step, often necessary for sterically hindered substrates. |
| Catalyst | Pd | Triphenylarsine (AsPh |
| Additive | CsF (2.0 equiv) | Fluoride activates the stannane by forming a hypervalent pentacoordinate silicate-like species [R-SnBu |
| Electrophile | Aryl Chlorides | Requires electron-rich, bulky ligands like XPhos or P(t-Bu) |
Troubleshooting & Tin Removal
Problem: Product Contaminated with Tin Residues
Organotin byproducts (e.g., Bu
The "Gold Standard" Solution: KF/Silica Gel
-
Preparation: Mix 10 g of Potassium Fluoride (KF) dissolved in minimal water with 90 g of Silica Gel. Dry in an oven at 120°C to remove water, resulting in a free-flowing powder.
-
Usage: Add ~2g of this solid per mmol of stannane used to the reaction mixture post-dilution.
-
Mechanism: Fluoride binds to the Tin, forming insoluble polymeric species that are easily filtered out.
Problem: Homocoupling (Ar-Ar or m-Tolyl-m-Tolyl)
-
Cause: Presence of Oxygen or disproportionation of the stannane.
-
Fix: Ensure rigorous degassing (freeze-pump-thaw is superior to sparging). Lower the catalyst loading.[6][8]
Safety & Waste Management
-
Toxicity: Organostannanes (especially tributyltin derivatives) are neurotoxins and endocrine disruptors. They are readily absorbed through the skin.
-
Protocol: Always double-glove (Nitrile) and work in a fume hood.
-
-
Waste Disposal: NEVER dispose of tin waste in general organic waste streams. Collect all aqueous washes, silica gel, and contaminated solvents in a dedicated "Heavy Metal/Organotin" waste container.
References
-
Milstein, D., & Stille, J. K. (1979). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium. Journal of the American Chemical Society, 100(11), 3636–3638. Link
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society, 113(25), 9585–9595. Link
-
Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132–1136. Link
-
Crich, D., & Sun, S. (1998). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures.[11][12] The Journal of Organic Chemistry, 63(18), 6094–6095. Link
-
Littke, A. F., & Fu, G. C. (1999). The First General Method for Stille Cross-Coupling of Aryl Chlorides.[9] Angewandte Chemie International Edition, 38(16), 2411–2413. Link
Sources
- 1. scispace.com [scispace.com]
- 2. research.rug.nl [research.rug.nl]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sdlookchem.com [sdlookchem.com]
- 12. researchgate.net [researchgate.net]
Optimizing catalyst loading for trimethyl(3-methylphenyl)stannane reactions
Optimizing Catalyst Loading for Trimethyl(3-methylphenyl)stannane Reactions
Executive Summary
The introduction of the m-tolyl moiety via Stille cross-coupling is a ubiquitous transformation in the synthesis of biaryl drug candidates. However, the use of trimethyl(3-methylphenyl)stannane presents a dual challenge: the inherent toxicity of organotin reagents and the economic/regulatory pressure to minimize Palladium (Pd) levels.
This guide details a protocol for de-escalating catalyst loading from the industry standard (5 mol%) to high-efficiency levels (<0.5 mol%) without compromising yield. By leveraging bulky, electron-rich phosphine ligands and understanding the transmetallation "rate-limiting" bottleneck, researchers can achieve near-quantitative conversion while significantly reducing metal scavenging burdens downstream.
Scientific Foundation & Mechanistic Insight
2.1 The Reagent Profile
-
Reagent: Trimethyl(3-methylphenyl)stannane
-
Role: Nucleophilic partner in Pd-catalyzed cross-coupling.
-
Reactivity: The meta-methyl group provides a slight electron-donating effect (
), making the aryl ring moderately nucleophilic. Unlike ortho-substituted stannanes, steric hindrance is minimal, allowing for faster transmetallation rates if the catalyst architecture is optimized.
2.2 The "Loading Cliff"
In standard protocols using Pd(PPh
Key Driver: The use of Bulky, Electron-Rich Ligands (e.g., P(
Visualization: The Catalytic Cycle
The following diagram illustrates the Stille cycle, highlighting the critical Transmetallation step where the trimethyl(3-methylphenyl)stannane enters.
Experimental Protocol: Catalyst Loading Optimization
Objective: Determine the Minimum Effective Concentration (MEC) of Palladium to achieve >95% conversion in 12 hours.
4.1 Materials
-
Stannane: Trimethyl(3-methylphenyl)stannane (1.1 equiv).
-
Electrophile: 4-Chloroanisole (Model substrate, 1.0 equiv).
-
Catalyst Precursors: Pd
(dba) (Source of Pd(0)), Pd(OAc) (Source of Pd(II)). -
Ligands: P(
-Bu) (Fu's conditions), XPhos (Buchwald's conditions). -
Additives: CsF (Activator), CuI (Co-catalyst, optional).
-
Solvent: 1,4-Dioxane (anhydrous, degassed).
4.2 Workflow: The "De-escalation" Screen
Step 1: Stock Solution Preparation Prepare a 0.1 M stock solution of the electrophile and stannane in degassed Dioxane. This ensures dosing accuracy for micro-scale reactions.
Step 2: Catalyst Dosing (The Matrix) Set up a 2x4 reaction block. We will test two ligand systems at four loading levels.
-
System A: Pd
(dba) / P( -Bu) (Ratio 1:2) + CsF (2.0 equiv). -
System B: Pd(OAc)
/ XPhos (Ratio 1:2) + CsF (2.0 equiv).
Step 3: Loading Levels
-
High: 2.0 mol% Pd
-
Medium: 0.5 mol% Pd
-
Low: 0.1 mol% Pd[1]
-
Ultra-Low: 0.05 mol% Pd (500 ppm)
Step 4: Execution
-
Charge reaction vials with CsF (2.0 equiv) inside a glovebox or under Argon flow.
-
Add Catalyst/Ligand stock solutions corresponding to the loading levels.
-
Add Electrophile/Stannane stock solution.
-
Seal and heat to 80°C for 12 hours.
-
Analysis: Quench with water/ethyl acetate. Analyze organic layer via UPLC-MS or GC-FID against an internal standard (e.g., dodecane).
4.3 Data Analysis & Interpretation
| Loading (mol%) | System A (P( | System B (XPhos) Yield | Interpretation |
| 2.0% | >99% | >99% | Overkill. Waste of metal. |
| 0.5% | >98% | >99% | Optimal Zone. Robust for scale-up. |
| 0.1% | 85% | 92% | Efficiency Cliff. XPhos shows superior longevity. |
| 0.05% | 45% | 60% | Failure. Catalyst death > turnover. |
Protocol: Tin Remediation (Safety & Purity)
The use of trimethyl stannanes generates trimethyltin byproducts (Me
The KF/Silica Method (Recommended):
-
Preparation: Mix Potassium Fluoride (KF) and Silica Gel (1:2 w/w) in water, then evaporate to dryness to create "KF-Silica."
-
Execution: Upon reaction completion, dilute the crude mixture with Et
O or EtOAc. -
Treatment: Add KF-Silica (approx. 50% wt of theoretical tin byproduct) and stir vigorously for 2 hours.
-
Filtration: Filter through a pad of Celite. The toxic tin residues remain trapped in the solid filter cake.
-
Validation: Verify tin removal <10 ppm via ICP-MS if for pharmaceutical use.
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or stalled reactions.
References
-
Mechanistic Found
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Link
-
-
Bulky Phosphine Optimiz
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Journal of the American Chemical Society, 124(22), 6343–6348. Link
-
-
Biaryl Phosphine Ligands (XPhos/SPhos)
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
-
Tin Removal Protocols
-
Green Chemistry & C
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stille Cross-Coupling with Trimethyl(3-methylphenyl)stannane
Topic: Functionalization of Aryl Halides using Trimethyl(3-methylphenyl)stannane Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Medicinal Chemists, Process Chemists
Executive Summary & Strategic Value
The introduction of a 3-methylphenyl (m-tolyl) moiety onto an aryl core is a prevalent strategy in medicinal chemistry to modulate lipophilicity and induce conformational locks in biaryl pharmacophores. While Suzuki-Miyaura coupling is often the default choice, the Stille coupling using trimethyl(3-methylphenyl)stannane offers distinct advantages in late-stage functionalization (LSF) of complex heterocycles where boronic acids may be unstable (protodeboronation) or difficult to purify.
Why Trimethyl? Unlike the more common tributylstannanes, the trimethyl variant is selected for:
-
Atom Economy & Reactivity: The smaller methyl groups on tin reduce steric hindrance around the metal center, often accelerating the rate-determining transmetallation step compared to bulky butyl groups.
-
NMR Clarity: Trimethyltin byproducts produce a sharp singlet in the high-field aliphatic region (
ppm), avoiding the "forest of multiplets" (0.8–1.6 ppm) associated with butyl chains that can obscure critical product signals.
Critical Safety Advisory: Trimethyltin compounds are potent neurotoxins and significantly more volatile than their tributyl counterparts. This protocol incorporates strict containment and specific purification strategies (KF/Silica) to mitigate exposure risks.
Mechanistic Insight: The Catalytic Cycle
To optimize this reaction, one must understand the palladium catalytic cycle, specifically the Transmetallation step, which is the kinetic bottleneck for stannanes.
Figure 1: Mechanistic Pathway (Stille Cycle)
The following diagram outlines the Pd(0)/Pd(II) cycle, highlighting the critical role of the "Open" vs. "Cyclic" transmetallation pathways.
Caption: The Stille catalytic cycle. Transmetallation (Red) is the rate-limiting step where the 3-tolyl group transfers from Sn to Pd.
Experimental Protocol
Materials & Equipment
-
Substrate: Aryl Halide (Ar-Br or Ar-I preferred; Ar-Cl requires electron-rich ligands like XPhos).
-
Reagent: Trimethyl(3-methylphenyl)stannane (1.1 – 1.5 equiv).
-
Catalyst: Pd(PPh3)4 (Standard) or Pd2(dba)3 + XPhos (High Performance).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (Degassed).
-
Additives: CsF (2.0 equiv) or CuI (10 mol%) - See optimization table.
Step-by-Step Procedure
Note: All steps must be performed in a fume hood with a functioning sash. Double-gloving (Nitrile) is mandatory.
-
Preparation (Inert Atmosphere):
-
Flame-dry a Schlenk tube or microwave vial under vacuum and backfill with Argon (3 cycles).
-
Add the Aryl Halide (1.0 mmol), Pd(PPh3)4 (5 mol%, 58 mg), and CuI (10 mol%, 19 mg).
-
Expert Tip: If using CuI (the "Copper Effect"), it facilitates transmetallation by forming a transient, more reactive organocopper species.
-
-
Reagent Addition:
-
Add anhydrous Toluene (5 mL, 0.2 M concentration).
-
Add Trimethyl(3-methylphenyl)stannane (1.2 mmol) via syringe.
-
Caution: Treat the syringe and needle as highly contaminated waste immediately after use.
-
-
Reaction:
-
Seal the vessel. Heat to 90–110 °C for 4–16 hours.
-
Monitor via LCMS. The disappearance of the aryl halide and the appearance of the biaryl mass (M+90) indicates progress.
-
-
Workup (The KF/Silica Method):
-
Why this method? Aqueous washes can solubilize trimethyltin halides, creating hazardous liquid waste. Solid-supported fluoride immobilizes the tin on silica, allowing for safe disposal as solid waste.
-
Cool reaction to room temperature.
-
Dilute with Et2O or EtOAc (10 mL).
-
Add KF/Silica (50 wt% mixture) . Use approx. 2g of KF/Silica per 1 mmol of stannane used.
-
Stir vigorously for 30 minutes. The free trimethyltin species reacts with fluoride to form insoluble polymeric fluorostannanes on the silica surface.
-
Filter through a pad of Celite.[1] Rinse the pad with EtOAc.
-
Concentrate the filtrate under reduced pressure.[1]
-
-
Purification:
-
Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Note: If tin residues persist (seen as white trails on the column or broad peaks in NMR), wash the column with 10% K2CO3/Silica layer.
-
Optimization & Troubleshooting Guide
The following table synthesizes common failure modes and expert solutions.
| Parameter | Standard Condition | High-Performance Alternative | Rationale |
| Catalyst | Pd(PPh3)4 | Pd2(dba)3 + XPhos or SPhos | Bulky, electron-rich phosphines (Buchwald ligands) facilitate oxidative addition of unreactive Ar-Cl and stabilize the Pd(0) species. |
| Solvent | Toluene | DMF or NMP | Polar aprotic solvents stabilize the polar transition states but are harder to remove. |
| Additive | None | CsF (2.0 equiv) | Fluoride activates the stannane by forming a pentacoordinate silicate intermediate, significantly accelerating transmetallation. |
| Co-Catalyst | None | CuI (10-20 mol%) | "Copper effect": Scavenges free ligands or forms Ar-Cu intermediates that transmetallate faster than Ar-Sn. |
Workflow Visualization: Safe Purification Strategy
Efficient removal of organotin residues is the primary challenge in Stille coupling. The workflow below ensures <50 ppm tin residual.
Figure 2: KF/Silica Purification Workflow
Caption: KF/Silica workflow for immobilizing toxic trimethyltin residues on solid support.
References
-
Espinet, P., & Echavarren, A. M. (2004).[2][3] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Link
-
Harrowven, D. C., & Guy, I. L. (2004).[4] KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[4][5][6] Chemical Communications.[4][5] Link
-
Laboratory Chemical Safety Summary (LCSS): Trimethyltin Chloride. PubChem. Link
-
Farina, V., & Krishnan, B. (1991).[2] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands.[2] Journal of the American Chemical Society.[7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. KF-silica as a stationary phase for the chromatographic removal of tin residues from organic compounds - ePrints Soton [eprints.soton.ac.uk]
- 5. semanticscholar.org [semanticscholar.org]
- 6. sdlookchem.com [sdlookchem.com]
- 7. youtube.com [youtube.com]
Application Note: Microwave-Assisted Introduction of m-Tolyl Moieties via Stille Coupling
Executive Summary
This guide details the protocol for utilizing Stannane, trimethyl(3-methylphenyl)- (CAS: 17113-82-5) in microwave-assisted Stille cross-coupling reactions. While organostannanes are traditional reagents, the specific application of trimethyl(3-methylphenyl)stannane allows for the rapid, regioselective introduction of the m-tolyl moiety—a common pharmacophore in kinase inhibitors and receptor modulators—into complex heterocycles.
Unlike tributylstannanes, the trimethyl variant offers superior atom economy and faster transmetallation rates due to reduced steric bulk around the tin center. However, this comes with a heightened toxicity profile requiring specific handling protocols.[1] This note provides a self-validating workflow that integrates microwave acceleration with a rigorous tin-remediation strategy, ensuring final compounds meet pharmaceutical purity standards (<10 ppm Sn).
Safety & Handling (CRITICAL)
Warning: Neurotoxicity Hazard. Trimethyltin compounds are significantly more toxic than their tributyl analogs due to higher volatility and easier absorption through the blood-brain barrier.
-
Engineering Controls: All weighing and transfers must occur in a certified chemical fume hood or glovebox.
-
PPE: Double nitrile gloves (0.11 mm minimum) and standard lab coat/goggles.
-
Destruction: All tin-containing waste must be segregated. Glassware should be rinsed with a 10% methanolic iodine solution to convert volatile organotins to inorganic tin species before washing.
Mechanistic Insight & Reaction Design
The Stille coupling involves the Pd(0)-catalyzed transfer of the organic group (R) from tin to an electrophile (R'-X). For Stannane, trimethyl(3-methylphenyl)- , the methyl group on the phenyl ring exerts a mild inductive effect but does not significantly hinder the ipso carbon, making it a highly active nucleophile.
The Microwave Advantage
Thermal Stille couplings often require 12–24 hours at reflux (80–110°C). Microwave irradiation (dielectric heating) accelerates this to 10–30 minutes. The polarizability of the C-Sn bond couples efficiently with the microwave field, potentially accelerating the rate-limiting transmetallation step.
Visualization: Catalytic Cycle
The following diagram illustrates the Pd(0)/Pd(II) cycle, emphasizing the critical Transmetallation step where the m-tolyl group is transferred.
Caption: Figure 1. The Stille catalytic cycle.[1][2][3][4][5][6] Microwave irradiation primarily enhances the endothermic transmetallation step.
Experimental Protocol: The Self-Validating System
This protocol is designed as a "System" where the workup validates the reaction success by visibly removing the toxic byproduct.
Materials
-
Reagent A: Aryl Bromide/Iodide (1.0 equiv)
-
Reagent B: Stannane, trimethyl(3-methylphenyl)- (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃/XPhos for sterically hindered substrates.
-
Solvent: Toluene (anhydrous) or DMF (for higher temperatures).
-
Additive: CuI (10 mol%) - Optional, accelerates reaction via "Copper Effect".
Step-by-Step Methodology
Step 1: Setup (Inert Atmosphere)
-
Charge a 10 mL microwave process vial with the Aryl Halide (0.5 mmol), Pd catalyst (0.025 mmol), and CuI (if using).
-
Seal the vial and purge with Argon for 5 minutes.
-
Add anhydrous Toluene (4 mL) via syringe.
-
Add Stannane, trimethyl(3-methylphenyl)- (0.6 mmol, ~152 mg) dropwise via syringe. Note: The liquid density is approx 1.3 g/mL.
Step 2: Microwave Irradiation
-
Insert vial into the microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Parameters:
-
Temperature: 110°C[7]
-
Time: 20 minutes
-
Pre-stirring: 30 seconds
-
Absorption Level: High
-
-
Self-Validation Check: The reaction mixture should darken (black/brown) indicating active Pd(0) generation. If the solution remains pale yellow after 5 mins, the catalyst may be inactive (oxidized).
Step 3: Tin Remediation Workup (The "KF Method") Why this works: Trimethyltin halides are soluble in organics. Treating with Potassium Fluoride (KF) creates insoluble polymeric organotin fluorides (Me₃SnF) which can be filtered off.
-
Dilute the crude reaction mixture with Ethyl Acetate (20 mL).
-
Add 1M Aqueous Potassium Fluoride (KF) solution (20 mL).
-
Stir vigorously for 30 minutes at room temperature.
-
Visual Check: A white, flocculent precipitate (Me₃SnF) should form at the interface.
-
-
Filter the biphasic mixture through a pad of Celite.
-
Separate layers; wash the organic phase with water (2x) and Brine (1x).
-
Dry over Na₂SO₄ and concentrate.
Step 4: Purification
-
Perform Flash Column Chromatography (Silica Gel).
-
Eluent Modifier: Add 1% Triethylamine to the eluent if "streaking" occurs (prevents acid-catalyzed destannylation of unreacted reagent).
Optimization & Troubleshooting Data
The following table summarizes optimization runs for a model reaction: Coupling 4-bromo-isoquinoline with Trimethyl(3-methylphenyl)stannane.
| Entry | Solvent | Catalyst | Temp/Time | Yield (%) | Notes |
| 1 | Toluene | Pd(PPh₃)₄ | 110°C / 20 min | 88% | Standard Protocol. Clean profile. |
| 2 | DMF | Pd(PPh₃)₄ | 130°C / 15 min | 92% | Higher yield, but DMF removal is tedious. |
| 3 | Toluene | Pd(OAc)₂ / PPh₃ | 110°C / 30 min | 65% | In situ catalyst generation less efficient. |
| 4 | THF | Pd(PPh₃)₄ | 80°C / 60 min | 45% | Temp too low for efficient transmetallation. |
| 5 | Toluene | Pd(dppf)Cl₂ | 110°C / 20 min | 82% | Good alternative for sterically crowded halides. |
Experimental Workflow Diagram
Caption: Figure 2. Operational workflow ensuring safety and purity. The KF Workup step is critical for tin removal.
References
-
Milstein, D., & Stille, J. K. (1978). A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[8] Journal of the American Chemical Society, 100(11), 3636–3638. Link
-
Larhed, M., & Hallberg, A. (1996). Microwave-Promoted Palladium-Catalyzed Coupling Reactions. The Journal of Organic Chemistry, 61(26), 9582–9584. Link
-
Gallagher, W. P., et al. (2003). Stille Couplings Catalytic in Tin: The "Sn-F" Approach. Organic Letters, 5(6), 893–896. (Basis for KF workup). Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
BenchChem. (2025).[1][9] Stille Coupling Tin Byproduct Removal Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. researchgate.net [researchgate.net]
- 4. Stille Coupling [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 8. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Improving yields in Stille coupling with trimethyl(3-methylphenyl)stannane
Technical Support Center: Stille Coupling Optimization Guide Topic: Yield Improvement for Trimethyl(3-methylphenyl)stannane Couplings Ticket ID: SC-SnMe3-OPT-001
Executive Summary
You are encountering yield issues with trimethyl(3-methylphenyl)stannane . While trimethylstannanes offer simplified NMR spectra and higher atom economy compared to tributyl analogs, they present two distinct challenges: high volatility/toxicity and a competitive methyl-transfer side reaction .
To immediately improve yields, you must address the rate-determining step: Transmetallation .
The "Silver Bullet" Protocol: Switch from standard Pd(PPh3)4 to a "Farina-modified" system:
-
Catalyst: Pd2(dba)3 (2 mol%) + AsPh3 (8 mol%) OR Pd(PPh3)4 (5 mol%)
-
Crucial Additive: Copper(I) Iodide (CuI) (10–20 mol%)
-
Solvent: DMF or NMP (Polar aprotic solvents are required for the Cu effect).
Module 1: Reaction Optimization (The "Copper Effect")
The standard Stille cycle often stalls during transmetallation. The addition of CuI creates a "catalytic shunt" that bypasses the slow direct transmetallation between Sn and Pd.
Mechanism of Action
-
Ligand Scavenging: CuI scavenges free phosphine ligands (L) that dissociate from Palladium, preventing the "autoretardation" effect where excess ligand inhibits the reaction.[1]
-
Cu-Transmetallation: The aryl group transfers from Sn to Cu (forming a transient aryl-copper species), which transmetallates to Pd orders of magnitude faster than Sn does.
Optimization Matrix
| Variable | Standard Condition (Low Yield) | High-Performance Condition | Why? |
| Catalyst | Pd(PPh3)4 | Pd2(dba)3 + AsPh3 or XPhos Pd G2 | AsPh3 dissociates easily, speeding up oxidative addition. XPhos is excellent for aryl chlorides. |
| Additive | None | CuI (10-20 mol%) | Facilitates the "Copper Effect" (see diagram below). |
| Co-Additive | None | CsF (2.0 equiv) | Fluoride activates the organotin, making it hypervalent and more reactive. |
| Solvent | Toluene / THF | DMF, NMP, or Dioxane | Polar solvents stabilize the charged intermediates in the Cu-assisted cycle. |
Visualizing the Pathway
Caption: The "Copper Effect" creates a transient Organocopper species (Ar-Cu) that transmetallates to Palladium significantly faster than the Organotin reagent, bypassing the kinetic bottleneck.
Module 2: Troubleshooting & FAQs
Q1: I am seeing a "Methyl Transfer" byproduct (Methyl-Electrophile) instead of my desired Aryl-Electrophile. Why?
Diagnosis: This is a classic issue with trimethylstannanes. While aryl groups generally migrate faster than methyl groups (migration aptitude: Alkynyl > Vinyl > Aryl > Methyl > Butyl), the "dummy" methyl ligands on your tin reagent are small. If your electrophile is sterically hindered (e.g., ortho-substituted) or the catalytic cycle is sluggish, the smaller methyl group may transfer simply because it is kinetically more accessible.
Corrective Protocol:
-
Switch Ligands: Use a bulky phosphine ligand like P(t-Bu)3 or SPhos . The steric bulk of the ligand creates a "pocket" around the Palladium that disfavors the approach of the methyl groups but allows the flat aryl ring to coordinate.
-
Lower Temperature: Methyl transfer often has a higher activation energy. If possible, run the reaction at a lower temperature (60°C vs 100°C) using the CuI/CsF activation method to maintain rate.
Q2: My reaction turns black and stops at 50% conversion. Adding more catalyst doesn't help.
Diagnosis: This is "Palladium Black" precipitation. Your catalyst is decomposing into inactive metallic palladium aggregates before the reaction is complete. This usually happens because the oxidative addition step is fast, but the transmetallation is too slow, leaving the unstable Pd(II) species to decompose.
Corrective Protocol:
-
Add Ligand: Add excess ligand (e.g., 10-20% PPh3 or AsPh3) relative to the Pd source to stabilize the active species.
-
Slow Addition: Do not add all the electrophile at once. Use a syringe pump to keep the concentration of the oxidative addition intermediate low.
Q3: The reaction works, but I cannot remove the trimethyltin byproduct. It smears on the column.
Diagnosis: Trimethyltin halides (Me3SnX) are volatile, toxic, and often co-elute with products on silica gel.
Corrective Protocol (The "KF on Silica" Method): Do not rely on standard aqueous extraction.
-
Prepare Solid Support: Mix Silica Gel (100g) with Potassium Fluoride (KF, 10g) in water, then evaporate to dryness to create "KF-Silica".
-
Filtration: Dilute your crude reaction mixture with Ether/EtOAc. Add the KF-Silica (approx 50% by weight of crude). Stir for 30 minutes.
-
Mechanism: The Fluoride binds to the Tin (Me3Sn-F), forming an insoluble polymeric solid.
-
Execute: Filter through a pad of Celite. The toxic tin remains in the solid filter cake.
Module 3: Validated Experimental Workflow
Target: Coupling of 4-bromoanisole with trimethyl(3-methylphenyl)stannane.
-
Setup: Flame-dry a Schlenk tube or microwave vial. Add a stir bar.
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Trimethyl(3-methylphenyl)stannane (1.1 equiv)
-
Pd2(dba)3 (2 mol%)
-
AsPh3 (8 mol%) (Note: Handle AsPh3 with extreme care; it is toxic).
-
CuI (15 mol%)
-
-
Solvent: Add anhydrous DMF (0.2 M concentration).
-
Degassing: Sparge with Argon for 10 minutes (Critical: Oxygen kills the active catalyst).
-
Reaction: Heat to 60–80°C. Monitor by TLC/LCMS.
-
Workup:
Decision Tree: Optimization Logic
Caption: Diagnostic logic for troubleshooting Stille coupling failures.
References
-
Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Stille reaction with triphenylarsine as a ligand. Journal of the American Chemical Society, 113(25), 9585-9595. Link
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[6][7] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[6][7][8] Angewandte Chemie International Edition, 43(9), 1132-1136. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Renaud, P., Lacôte, E., & Quaranta, L. (1998). A simple and efficient method for the removal of tin residues from reaction mixtures.[2][3][9] Tetrahedron Letters, 39(15), 2123-2126. Link
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. organicreactions.org [organicreactions.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sdlookchem.com [sdlookchem.com]
Removing trimethyltin byproducts from Stannane, trimethyl(3-methylphenyl)- reactions
Core Directive & Safety Critical Warning
STOP AND READ: You are working with a Trimethyltin (TMT) reagent.[1] Unlike tributyltin (TBT) analogs, trimethyltin compounds are potent neurotoxins that specifically target the limbic system (hippocampus), causing aggression, memory loss, and seizures.
-
Volatility: TMT byproducts are more volatile than TBT.[2] Do not rely solely on high-vacuum drying to remove them; this contaminates your vacuum lines.[2]
-
Solubility: TMT halides are significantly more water-soluble than TBT halides.[2] While this aids aqueous extraction, it creates highly toxic aqueous waste that must not be poured down the drain.
This guide provides field-proven protocols to remove TMT residues (specifically trimethyltin halides and distannanes) generated during Stille couplings involving Stannane, trimethyl(3-methylphenyl)-.
Decision Matrix: Selecting Your Purification Strategy
Before starting a workup, assess your product's stability and the scale of your reaction. Use the logic flow below to select the optimal protocol.
Figure 1: Decision tree for selecting the appropriate trimethyltin removal protocol based on product sensitivity and scale.
Troubleshooting & FAQs
Q1: Standard chromatography failed. The tin byproduct is "streaking" or co-eluting with my product. Why?
Diagnosis: Trimethyltin halides (Me
-
Immediate Fix: Add 1–5% Triethylamine (TEA) to your eluent.[2] This blocks the acidic sites on the silica and coordinates with the tin, altering its retention time significantly [1].
-
Better Fix: Use Protocol A (KF/Silica) .[2] The fluoride ions react with Me
SnX to form insoluble polymeric species (Me SnF) , which stay at the baseline.
Q2: I used an aqueous workup, but NMR still shows a strong singlet at ~0.2 ppm. What is it?
Diagnosis: This is likely Hexamethyldistannane (Me
-
Action: Use Protocol D (Iodine Titration) .[2] Iodine cleaves the Sn-Sn bond to form Sn-I species, which can then be removed via the KF method.[3]
Q3: Can I just use high vacuum to pump off the Trimethyltin byproduct?
Diagnosis: Dangerous misconception.
Expert Insight: While Me
Detailed Experimental Protocols
Protocol A: The KF/Silica Gel Method (Recommended)
Best for: High-purity removal of Me
Mechanism: Potassium Fluoride (KF) impregnated on silica provides a high surface area source of F
-
Preparation of Reagent:
-
Dissolve 10 g of Potassium Fluoride (KF) in ~20 mL of water.
-
Add 90 g of Silica Gel (standard 60 Å) to the solution.
-
Mix thoroughly to ensure even coating.[2]
-
Remove water under reduced pressure (rotary evaporator) at 60°C until a free-flowing white powder is obtained. Store in a sealed jar.
-
-
Execution:
-
Dilute your crude reaction mixture with a small amount of Dichloromethane (DCM) or Ether.
-
Add the KF/Silica reagent (approx.[4][5] 2g per 1 mmol of tin reagent used).
-
Stir vigorously at room temperature for 30 minutes .
-
Filtration: Filter the slurry through a fritted funnel or a pad of Celite.
-
Wash: Rinse the filter cake with copious EtOAc or DCM.[2] The toxic tin remains trapped in the solid silica matrix.
-
-
Disposal: The solid waste contains concentrated neurotoxins.[2] Label clearly as "Solid Organotin Waste" .
Protocol B: Aqueous KF Wash
Best for: Large scale (>5g) or initial bulk removal.[2]
-
Quench: Dilute the reaction mixture with Ethyl Acetate or Diethyl Ether.
-
Wash: Prepare a saturated aqueous solution of Potassium Fluoride (KF) (~10M).
-
Extraction: Wash the organic layer vigorously with the KF solution.
-
Filtration (Critical): If the precipitate causes an emulsion, filter the entire biphasic mixture through a Celite pad before separating layers.
-
Repeat: Perform the KF wash 3 times.
-
Finish: Wash with brine, dry over MgSO
, and concentrate.
Protocol D: Iodine/DBU Destannylation
Best for: Removing stubborn Hexamethyldistannane (Me
-
Titration: Dissolve crude product in Et
O. Add a solution of I in Et O dropwise. -
Endpoint: Stop when the brown iodine color persists for >10 seconds. This indicates all Sn-Sn bonds are cleaved to Sn-I.[2]
-
Scavenging: Immediately add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv vs Tin) or proceed to Protocol A . The Sn-I species are highly reactive and easily removed by KF or basic silica.[2]
Comparative Efficiency Data
| Method | Tin Removal Efficiency | Product Recovery | Pros | Cons |
| KF/Silica (Proto A) | High (>98%) | High | No emulsion; easy filtration; removes trace levels.[2] | Requires prep of solid support.[2][6] |
| Aqueous KF (Proto B) | Medium (90-95%) | High | Cheap; uses standard reagents.[2] | Emulsions common ; generates toxic aqueous waste.[2] |
| Basic Silica (K2CO3) | High (>95%) | Medium | Protects acid-sensitive groups. | Can cause hydrolysis of sensitive esters.[2] |
| Standard Silica | Low (<50%) | Low | None.[2] | Streaking ; co-elution; contaminates column.[2] |
References
-
Farina, V. (2008). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry. Chemical Reviews.
-
Renaud, P., et al. (1998).[3][7] Simple and efficient removal of organotin residues. Tetrahedron Letters.
-
Harrowven, D. C., et al. (2010). Potassium fluoride on silica: A versatile reagent for the removal of organotin residues. Journal of Organic Chemistry.
-
CDC/NIOSH. (2021). Trimethyltin Chloride: Neurotoxicity and Safety Profile. National Institute for Occupational Safety and Health.[2]
-
BenchChem Technical Support. (2025). Removal of Organotin Residues from Stille Reactions.
Sources
- 1. Cellular and molecular effects of trimethyltin and triethyltin: relevance to organotin neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stannane, trimethylphenyl- [webbook.nist.gov]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Preventing homocoupling side reactions with trimethyl(m-tolyl)stannane
Subject: Trimethyl(m-tolyl)stannane (Reagent ID: TM-mTol-Sn)
Status: Operational | Tier: Advanced Chemical Synthesis Support
System Overview & Reagent Profile
Reagent: Trimethyl(m-tolyl)stannane
Primary Application: Stille Cross-Coupling (Palladium-catalyzed
This guide provides a self-validating workflow to suppress these side reactions, focusing on the mechanistic divergence between Cross-Coupling and Homocoupling.
Diagnostic Workflow (Visual Triage)
Before altering your protocol, identify the specific failure mode using the logic tree below.
Figure 1: Diagnostic logic for identifying and resolving Stille coupling failure modes.
Technical Support: Troubleshooting & FAQs
Issue 1: The "Copper Trap" (Homocoupling)
User Report: "I added CuI to accelerate the reaction, but I am seeing significant 3,3'-bitolyl (homocoupling of the stannane)."
Root Cause:
While Copper(I) accelerates the Stille reaction by facilitating transmetallation (forming a transient, more reactive
Corrective Action:
-
Eliminate Copper: Attempt the reaction without CuI first.
-
Fluoride Activation: If the reaction is sluggish without Cu, do not revert to CuI. Instead, use Cesium Fluoride (CsF) (2.0 equiv).
-
Ligand Switch: If you must use CuI (e.g., for extremely difficult substrates), you must use a bulky ligand like Triphenylarsine (
) .
Issue 2: Methyl Transfer (Wrong Group Transfer)
User Report: "I isolated the product, but the NMR shows a methyl group incorporated instead of the m-tolyl group."
Root Cause:
In trimethylstannanes, the methyl groups are "dummy" ligands. Usually, the migration rate of
Corrective Action:
-
The "Farina Effect": Switch your ligand from
to (Triphenylarsine) or (TFP) .-
Why? These ligands dissociate from Palladium much faster than phosphines. This creates an open coordination site, lowering the energy barrier for the difficult Transmetallation of the bulky aryl group, restoring the
selectivity preference.
-
-
Lower Temperature: Methyl transfer often has a higher activation energy; running at reflux promotes it. Try 50-60°C with a more active catalyst (e.g.,
).
Issue 3: Oxidative Homocoupling
User Report: "I am not using Copper, but I still see homocoupling."
Root Cause:
Oxygen leakage.
Corrective Action:
-
Protocol: Do not rely on simple nitrogen purging (bubbling). For trimethylstannanes, use the Freeze-Pump-Thaw method (3 cycles) for all solvents.
Optimized Protocol: The "High-Fidelity" System
This protocol is engineered to maximize Cross-Coupling (
Reagents:
-
Electrophile (1.0 equiv)
-
Trimethyl(m-tolyl)stannane (1.1 equiv) — Do not use large excess.
-
Catalyst:
(2.5 mol%) + (10 mol%) -
Alternative Catalyst (for hindered substrates):
(2-3 mol%) -
Solvent: 1,4-Dioxane or Toluene (Anhydrous, Degassed)
Step-by-Step:
-
Vessel Prep: Flame-dry a Schlenk tube or microwave vial under vacuum. Backfill with Argon (not Nitrogen, if possible, as Argon is heavier than air).
-
Solvent Degassing: Perform 3 cycles of Freeze-Pump-Thaw on the solvent. This is critical to stop oxidative homocoupling.
-
Mixing: Add
, , electrophile, and stannane to the vessel inside a glovebox or under positive Argon flow. -
Reaction: Add solvent. Seal immediately. Heat to 60–80°C .
-
Note: Avoid reflux temperatures (>100°C) initially to prevent Methyl Transfer.
-
-
Monitoring: Monitor by GC-MS or LC-MS. Look for the m-tolyl dimer (MW: ~182). If dimer appears, STOP, cool down, and check for air leaks.
-
Workup (Tin Removal):
-
Trimethyltin byproducts are water-soluble but highly toxic.
-
Wash the organic layer vigorously with 1M aqueous KF (Potassium Fluoride) . This precipitates insoluble polymeric tin fluorides (
), removing them from the organic phase.
-
Comparative Data: Ligand Effects
The choice of ligand dictates the ratio of Cross-Coupling vs. Homocoupling.
| Ligand System | Reaction Rate | Homocoupling Risk | Methyl Transfer Risk | Recommendation |
| Moderate | Moderate | High | Avoid for hindered substrates. | |
| Fast | Low | Low | Primary Recommendation. | |
| Very Fast | Low | Low | Excellent for chlorides. | |
| CuI Co-catalyst | Very Fast | Very High | Low | Only for non-reactive electrophiles. |
Mechanistic Visualization
Understanding the competing pathways is the key to control.
Figure 2: The Stille Cycle. Note how the Copper pathway diverts the intermediate toward Homocoupling.
References
-
Farina, V., & Krishnan, B. (1991). "Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as ligands: mechanistic implications." Journal of the American Chemical Society.[5]
-
Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition.
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[6] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie.
-
Scott, W. J., & Stille, J. K. (1986). "Palladium-catalyzed coupling of vinyl triflates with organostannanes."[7] Journal of the American Chemical Society.[5]
-
Cordovilla, C., et al. (2015). "The Stille Reaction, 38 Years Later." ACS Catalysis.
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems [mdpi.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Stille_reaction [chemeurope.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 7. organicreactions.org [organicreactions.org]
Technical Support Center: Troubleshooting m-Tolylstannane Cross-Coupling
Ticket ID: STILLE-TOL-003
Assigned Specialist: Senior Application Scientist, Catalysis Division
Status: Open / Urgent
Introduction
Welcome to the Catalysis Technical Support Center. You are likely here because your Stille cross-coupling using m-tolylstannane (3-methylphenyltrimethylstannane or tributylstannane) has stalled, precipitated palladium black, or failed to achieve full conversion.
While m-tolyl substrates are less sterically demanding than ortho-substituted variants, they often suffer from "The Stille Stall" —a phenomenon where the reaction initiates rapidly but plateaus at 30–50% conversion. This is rarely a substrate flaw but rather a kinetic bottleneck caused by catalyst poisoning by tin byproducts .
This guide synthesizes mechanistic insights from Farina, Fu, and Espinet to provide a self-validating troubleshooting workflow.
Module 1: The Diagnostic Matrix
Before altering your protocol, you must identify the mode of failure. Use this matrix to classify your issue.
| Symptom | Visual Indicator | Root Cause | Immediate Action |
| The "Crash" | Reaction turns opaque black; precipitate forms on glass. | Pd Agglomeration. Ligands have dissociated, leading to inactive Pd(0) clusters (Pd Black).[1] | Switch to high-affinity ligands (e.g., XPhos, |
| The "Stall" | Solution remains clear/yellow/orange but conversion stops (e.g., sticks at 40%). | Autoinhibition. The tin byproduct ( | Add CsF or CuI (See Protocol A/B). |
| The "Crawl" | Reaction proceeds but is agonizingly slow (>24h). | Transmetallation Barrier. The m-tolyl group is electronically neutral/weakly activating, making transmetallation rate-limiting. | Switch to "Copper Effect" conditions. |
| The "Dud" | No product formed. Starting material remains.[2] | Oxidative Addition Failure. The electrophile is too unreactive (e.g., Aryl Chloride) for the chosen catalyst. | Upgrade to Pd-NHC or |
Module 2: Mechanistic Insight (The "Tin Trap")
To fix the reaction, you must understand why it fails. In m-tolylstannane couplings, the rate-determining step is often Transmetallation .[3]
-
The Equilibrium Problem: Transmetallation is reversible.
-
The Poison: The byproduct, trialkyltin halide (
), is not inert. It is a Lewis acid that can bridge to the Palladium center or re-react with the intermediate, driving the equilibrium backward. -
The Solution: You must chemically sequester the tin halide to drive the reaction forward (Le Chatelier’s Principle).
Visualization: The Poisoned Catalytic Cycle
The following diagram illustrates where the "Tin Trap" occurs and how additives bypass it.
Figure 1: The Stille catalytic cycle showing the off-cycle inhibitory pathway caused by tin byproducts (Red). Additives (Black) serve to break this inhibition.
Module 3: Optimization Protocols
Choose Protocol A for standard stalling issues. Choose Protocol B if your electrophile is sterically hindered or if Protocol A fails.
Protocol A: The Fluoride Scavenge (The "Fu" Modification)
Best for: Reactions that stall at 50% conversion.
Mechanism: Fluoride ions (
-
Solvent: Dioxane (preferred) or DMF.
-
Catalyst:
(1.5 mol%) + (3 mol%) OR . -
Additive: CsF (2.2 equivalents) .
-
Note: CsF is hygroscopic. Weigh it quickly or use a glovebox.
-
-
Procedure:
Protocol B: The Copper Effect (Liebeskind-Srogl Variant)
Best for: Sluggish reactions or highly functionalized substrates. Mechanism: Cu(I) performs a "double transmetallation." The m-tolyl group transfers from Sn to Cu (fast), and then from Cu to Pd (very fast).
-
Solvent: DMF or NMP (Polar aprotic is essential for the Cu effect).
-
Catalyst:
(5 mol%) or . -
Additive: CuI (10–20 mol%) .
-
Optional: Add CsF (2.0 eq) for "Synergistic" acceleration (Baldwin's method).
-
-
Procedure:
-
Standard setup.[1]
-
Critical Step: Ensure the CuI is white/off-white. If it is brown/green, wash it with THF or recrystallize from KI solution before use. Oxidized Copper will kill the reaction.
-
Module 4: Troubleshooting FAQs
Q1: My reaction turns black immediately upon heating. Is the catalyst dead? A: Yes. This is "Palladium Black" precipitation.[1] It means your ligand is too labile (falling off) or the temperature is too high for the catalyst stability.
-
Fix: Switch to Triphenylarsine (
) as the ligand. Farina showed that stabilizes Pd better than while still allowing the bulky stannane to approach (the "Soft Ligand" effect).
Q2: I see 100% conversion of the bromide, but my yield is only 60%. Where is the rest? A: Check for Homocoupling . In the presence of trace oxygen, m-tolylstannane can dimerize to form 3,3'-bitolyl.
-
Fix: Perform a stricter degassing protocol (Freeze-Pump-Thaw x3). Ensure your solvent is anhydrous.[5][9]
Q3: Can I use m-tolylboronic acid (Suzuki) instead to avoid this toxicity?
A: You can, but Stille is often preferred for complex natural product synthesis because it is run under neutral conditions . If your molecule is base-sensitive (unstable in
Module 5: Decision Tree
Use this flowchart to navigate your specific experimental outcome.
Figure 2: Decision tree for diagnosing reaction failures in real-time.
Safety Warning
Organotin compounds are neurotoxic.
-
All weighing of m-tolylstannane and tin byproducts must occur in a fume hood.
-
All glassware must be rinsed with a base bath (KOH/Alc) or dedicated waste stream. Do not mix tin waste with general organic waste.
References
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[2][3][7][8][11][12][13] Organic Reactions.[3][5][6][8][9][10][13][14][15] (The definitive review on mechanism and ligand effects).
-
Espinet, P., & Echavarren, A. M. (2004).[6] "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, 43(36), 4704-4734. (Detailed analysis of the transmetallation bottleneck).
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Introduction of bulky phosphines and fluoride activation).
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[7][10] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition, 43(9), 1132-1136. (The "Copper Effect" protocol).[7][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. uwindsor.ca [uwindsor.ca]
- 13. organicreactions.org [organicreactions.org]
- 14. Hiyama Coupling [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in reactions with Stannane, trimethyl(3-methylphenyl)-
The following guide serves as a specialized Technical Support Center for researchers utilizing Stannane, trimethyl(3-methylphenyl)- (also known as Trimethyl(m-tolyl)stannane; CAS: 937-01-9).
This resource addresses the specific kinetic and thermodynamic bottlenecks associated with transferring the m-tolyl group in sterically demanding Stille cross-coupling reactions.
Reagent Status: Active Primary Application: Transfer of m-tolyl motif via Pd-catalyzed Stille Cross-Coupling. Critical Hazard: Trimethyltin byproducts are highly neurotoxic and more volatile than tributyl analogs. Handle only in a laminar flow hood.
Module 1: Troubleshooting & Optimization (Q&A)
Q1: My reaction with a sterically hindered aryl halide (e.g., ortho-substituted) has stalled at <10% conversion. Increasing temperature led to decomposition. How do I overcome this kinetic barrier?
Diagnosis: The reaction is likely bottlenecked at the transmetalation step . In Stille couplings involving hindered substrates, the oxidative addition (OA) is often fast enough, but the transfer of the organic group from Tin (Sn) to Palladium (Pd) is severely retarded by steric clashes. The m-tolyl group, while only meta-substituted, adds to the cone angle when the electrophile is also bulky.
Solution: The "Copper Effect" & Ligand Switch You must accelerate transmetalation without requiring decomposition-level temperatures.
-
Add Copper(I) Iodide (CuI): Add 10–20 mol% CuI. Copper scavenges free phosphine ligands (which inhibit transmetalation) and, more importantly, facilitates a "double transmetalation" pathway where the organic group transfers Sn
Cu Pd. This is often times faster than direct Sn Pd transfer. -
Switch to "Super-Bulky" Ligands: Standard
is ineffective here. Use (tri-tert-butylphosphine) or XPhos .-
Why? These ligands are electron-rich (facilitating OA) and spatially demanding (forcing the Pd center into a mono-ligated 12-electron species,
, which is highly reactive toward transmetalation).
-
Q2: I am observing significant homocoupling of my aryl halide (Ar-Ar) instead of the cross-coupled product.
Diagnosis: This usually indicates that transmetalation is too slow relative to the disproportionation of the oxidative addition intermediate, or oxygen is present.
Corrective Actions:
-
Degas Thoroughly: Oxygen promotes homocoupling. Sparge Argon for 20 minutes; do not rely solely on a vacuum/backfill cycle for sensitive kinetics.
-
Stoichiometry Adjustment: Increase the stannane equivalents to 1.5 – 2.0 equiv .
-
Catalyst Change: Switch to a pre-formed Pd(0) source like
rather than generating it in situ from , which introduces non-innocent dba ligands that can hamper the reaction.
Q3: Why use the Trimethylstannyl variant instead of the Tributylstannyl analog?
Technical Insight:
-
Atom Economy & Sterics: The trimethyl group is physically smaller than the tributyl group. In extremely hindered pockets,
reagents often undergo transmetalation where reagents fail completely due to the lower steric penalty at the tin center. -
Purification: The byproduct
is water-soluble and volatile (caution required), whereas is lipophilic and "smears" across chromatography columns.
Q4: How do I safely remove the trimethyltin byproducts? They are co-eluting with my product.
Protocol: Do not rely on standard silica chromatography alone.
-
Potassium Fluoride (KF) Workup: Treat the crude reaction mixture (dissolved in ether/EtOAc) with saturated aqueous KF. Stir vigorously for 30 minutes. This forms insoluble polymeric organotin fluorides (
) which can be filtered off. -
Fused KF-Silica: For stubborn cases, mix silica gel with aqueous KF (10% w/w), evaporate water to dryness, and use this "KF-Silica" as a pad for filtration. The tin residues bind irreversibly to the fluoride-doped silica.
Module 2: Optimized Experimental Protocol
Context: Coupling Stannane, trimethyl(3-methylphenyl)- with a hindered aryl bromide (e.g., 2-bromo-1,3-dimethylbenzene).
| Parameter | Recommendation | Rationale |
| Solvent | 1,4-Dioxane or Toluene | High boiling point; non-coordinating (Dioxane) stabilizes cationic Pd intermediates. |
| Catalyst | Bulky ligand enforces mono-ligation, accelerating transmetalation. | |
| Co-Catalyst | CuI (10-20 mol%) | Activates the stannane via Sn |
| Additive | CsF (2.0 equiv) | Fluoride activates the stannane by forming a hypervalent silicate species ( |
| Temperature | 80°C - 100°C | Sufficient activation energy without thermal decomposition of the catalyst. |
Step-by-Step Workflow:
-
Setup: Flame-dry a Schlenk tube and cool under Argon.
-
Loading: Add Aryl Bromide (1.0 equiv), Stannane, trimethyl(3-methylphenyl)- (1.2 equiv), CsF (2.0 equiv), and CuI (10 mol%).
-
Catalyst: Add
(5 mol%) last. -
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to halide).
-
Reaction: Seal and heat to 90°C. Monitor via LC-MS (TLC is often misleading due to stannane streaks).
-
Workup: Cool to RT. Dilute with
. Add sat. aq. KF and stir for 30 mins. Filter through a Celite/Silica pad. Concentrate and purify.
Module 3: Mechanistic Visualization
Figure 1: The Copper-Accelerated Transmetalation Cycle This diagram illustrates how Copper(I) bypasses the steric bottleneck of direct Sn-Pd transfer.
Caption: Pathway B (Green) utilizes CuI to form a smaller, more reactive organocopper intermediate, bypassing the steric clash inherent in Pathway A.
References
-
Mechanism of the Stille Reaction and the Copper Effect : Casado, A. L., & Espinet, P. (1998). On the Mechanism of the Stille Reaction.[1][2][3] 1. Oxidative Addition. Organometallics. Link
-
Bulky Ligands for Hindered Couplings : Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link
-
Fluoride Activation in Stille Coupling : Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004).[3][4] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie. Link
-
Toxicity and Handling of Organotin Reagents : ECHA (European Chemicals Agency). Trimethyltin compounds - Substance Information. Link
-
Purification of Tin Residues : Harrowven, D. C., & Guy, I. L. (2004). Removal of organotin residues from reaction mixtures. Chemical Communications. Link
Sources
Technical Support Center: Work-up Procedures to Minimize Toxicity of Trimethyl(3-methylphenyl)stannane Residues
This guide provides researchers, scientists, and drug development professionals with comprehensive, field-proven strategies for the effective removal of trimethyl(3-methylphenyl)stannane and related organotin residues from reaction mixtures. The following question-and-answer format addresses common challenges and offers detailed troubleshooting protocols to ensure product purity and minimize operator and environmental exposure to these toxic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with trimethyl(3-methylphenyl)stannane?
A1: Trimethyl(3-methylphenyl)stannane, like other organotin compounds, is toxic. Acute exposure can cause irritation to the skin, eyes, and respiratory tract.[1] Chronic exposure or ingestion can lead to more severe health effects, including damage to the liver, kidneys, and blood.[1] Organotin compounds are also noted for their reproductive toxicity.[1] Furthermore, they are very toxic to aquatic life with long-lasting effects, necessitating careful handling and disposal to prevent environmental contamination.[1][2] All work with this compound should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, safety goggles, and a lab coat.[3]
Q2: What are the most common organotin byproducts I need to remove after a reaction like a Stille coupling?
A2: In a typical Stille coupling reaction, the primary organotin byproducts are halogenated and oxygenated derivatives of the parent stannane. For trimethyl(3-methylphenyl)stannane, you can expect to find byproducts such as trimethyltin halides (e.g., Me₃SnCl, Me₃SnBr) and trimethyltin oxides or hydroxides (e.g., (Me₃Sn)₂O, Me₃SnOH) in your crude reaction mixture.[4][5] The exact nature of the byproducts will depend on the reaction conditions and the subsequent work-up steps.
Q3: Why is it critical to remove these tin residues completely?
A3: Complete removal of organotin residues is paramount for several reasons. Firstly, due to their significant toxicity, even trace amounts of tin impurities can be detrimental in biological assays and can compromise the safety of active pharmaceutical ingredients (APIs).[6] For biological screening and market applications, purification to the parts-per-million (ppm) level is often necessary.[6] Secondly, residual tin can interfere with subsequent synthetic steps or analytical characterization of the desired product.
Q4: What are the general principles behind the most common work-up procedures for organotin removal?
A4: The most effective strategies for removing organotin residues rely on converting the relatively nonpolar organostannanes into highly polar or insoluble species that can be easily separated from the desired organic product. This is typically achieved through precipitation with fluoride salts or by using specialized chromatography techniques.[6][7][8]
Troubleshooting Guides & Detailed Protocols
Issue 1: Persistent Tin Contamination in the Product After Standard Extraction
If you are observing significant tin contamination in your product by NMR or other analytical methods after a standard aqueous work-up, more targeted removal techniques are required.
This is often the first and most effective method to try. The principle behind this technique is the high affinity of tin for fluoride, which leads to the formation of an insoluble precipitate of trimethyltin fluoride (Me₃SnF).[7][8]
Step-by-Step Methodology:
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[7]
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.[7]
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of potassium fluoride (KF). During each wash, shake the separatory funnel vigorously for at least one minute.[7][9]
-
Precipitate Formation: A white, insoluble precipitate of Me₃SnF may form at the interface between the organic and aqueous layers.[7]
-
Filtration: Filter the entire mixture through a pad of Celite® to remove the solid Me₃SnF.[7]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[7]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified if necessary.[7]
Troubleshooting this Protocol:
-
Formation of an Emulsion or Interfacial Precipitate: If a thick emulsion or a large amount of precipitate forms at the interface, making separation difficult, filtering the entire mixture through a pad of Celite® is the recommended solution.[7][9]
-
Incomplete Removal: If tin residues persist, increase the number of KF washes or the concentration of the KF solution. Ensure vigorous shaking to maximize contact between the phases.
Visualizing the KF Wash Workflow:
Caption: Workflow for organotin removal using aqueous KF.
Issue 2: Product is Sensitive to Aqueous Conditions or KF Treatment is Ineffective
In cases where the desired product has some water solubility, is sensitive to basic conditions, or when KF washing is not completely effective, a chromatographic approach is recommended.
This method involves modifying the silica gel stationary phase to effectively trap organotin impurities during column chromatography.
Method A: Potassium Carbonate/Silica Gel Stationary Phase
This technique is particularly effective for removing a wide range of organotin impurities and can reduce them to as low as ~15 ppm.[6]
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[6][7]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[7]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[7]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.[7]
Method B: Moist Silica Gel Chromatography
For certain products, chromatography using silica gel with a specific water content can be highly effective at removing organotin residues.[10] The polarity of the moist silica helps to retain the tin byproducts.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Prepare 10%-moist silica gel. The exact method of preparation can vary, but it generally involves adding a specific weight of water to dry silica gel and mixing thoroughly.[10]
-
Column Packing and Elution: Pack the column with the moist silica gel and elute as you would with standard flash chromatography. The optimal percentage of moisture may need to be determined empirically for your specific product.[10]
Comparative Efficacy of Purification Methods
| Purification Method | Typical Residual Tin Level | Key Advantages | Considerations |
| Aqueous KF Wash | < 1% (often non-detectable)[7] | Simple, inexpensive, and highly effective for many substrates.[8] | Can lead to emulsions; may not be suitable for water-sensitive compounds.[7] |
| K₂CO₃/Silica Gel Chromatography | < 15 ppm[6] | Excellent for removing a broad range of organotin species without an aqueous workup.[6] | Requires preparation of the mixed stationary phase. |
| Moist Silica Gel Chromatography | As low as 2.4 ppm[10] | Can be highly effective for specific compounds, particularly less polar ones.[10] | The optimal moisture content may require optimization.[10] |
Issue 3: Safe Handling and Decontamination of Glassware
Proper handling and cleaning procedures are crucial to prevent accidental exposure and cross-contamination.
Q: How should I decontaminate glassware that has been in contact with trimethyl(3-methylphenyl)stannane?
A: To decontaminate glassware, it is recommended to first rinse it with a suitable organic solvent (e.g., acetone or isopropanol) to remove the bulk of the organotin residue.[3][11] Following this, soak the glassware in a bleach solution or a nitric acid bath overnight.[4] This process oxidizes the residual organotin compounds to less toxic inorganic tin species.[4] All rinsates should be collected and disposed of as hazardous organotin waste.[3]
Visualizing the Decision-Making Process for Tin Removal:
Caption: Decision tree for selecting an appropriate organotin removal strategy.
References
- Benchchem. (n.d.). Safety and handling precautions for organotin compounds.
- Benchchem. (n.d.). Technical Support Center: Removal of Organotin Residues from Stille Reactions.
- A Simple Method for the Removal of Organotin Residues from Acetates and a Homoallylic Alcohol Prepared from Organostannane Reage. (n.d.).
- Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - Chemistry. (n.d.).
- Benchchem. (n.d.). "quenching procedures for dimethylstannane reactions".
- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14).
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- CymitQuimica. (2025, October 27). SAFETY DATA SHEET.
- Dealing with Organotin reactions - ECHEMI. (n.d.).
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Stille Couplings Catalytic in Tin: A “Sn−F” Approach - chemistry.msu.edu. (n.d.).
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. sdlookchem.com [sdlookchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. academic.oup.com [academic.oup.com]
- 11. echemi.com [echemi.com]
Addressing protodestannylation issues with Stannane, trimethyl(3-methylphenyl)-
CAS: 937-01-9 | Formula:
Welcome to the Application Support Hub
You are likely visiting this page because your Stille cross-coupling using Stannane, trimethyl(3-methylphenyl)- is underperforming. The most common symptom is the isolation of m-xylene (the protodestannylation product) instead of your desired biaryl product.
This guide addresses the specific electronic and steric vulnerabilities of this reagent and provides self-validating protocols to mitigate C-Sn bond cleavage.
Part 1: The Root Cause (Mechanistic Insight)
Q: Why is my reagent turning into m-xylene before coupling occurs?
The Application Scientist's Analysis: The failure mode is Protodestannylation . Unlike robust tributylstannanes, your reagent faces a "double threat" of instability due to two specific structural factors:
-
The Trimethyl Effect (Sterics): The trimethylstannyl group (
) is significantly smaller than the tributyl variant. While this enhances transmetalation rates (good), it leaves the ipso-carbon exposed to proton sources (bad). -
The Tolyl Activation (Electronics): The methyl group at the meta position of the phenyl ring is an electron-donating group (EDG). Through inductive effects (
), it increases the electron density of the aromatic ring. This makes the ring—and specifically the carbon attached to the tin—more susceptible to Electrophilic Aromatic Substitution ( ) by stray protons.
The Mechanism of Failure:
Protons (
Figure 1: The mechanism of acid-catalyzed protodestannylation. The electron-rich m-tolyl ring facilitates proton attack, cleaving the tin moiety.
Part 2: Troubleshooting & Optimization (Q&A)
Scenario A: The Reaction Yield is Low
Q: I am seeing >40% m-xylene by GC-MS. How do I stop this during the reaction?
A: You must outcompete the proton. If the rate of transmetalation (coupling) is slower than the rate of protonolysis, you will lose. Accelerate the coupling or scavenge the protons.
Strategy 1: The Copper Effect (The "Liebeskind-Srogl" Boost) Copper(I) salts (CuI or CuTC) are critical for hindered or electronically sensitive stannanes. Cu(I) scavenges free phosphine ligands (which retard the reaction) and facilitates a "tin-to-copper" transmetalation, generating a more reactive organocopper intermediate that couples faster than the acid can attack.
Strategy 2: The Base Buffer Standard Stille conditions are "neutral," but trace acids form during the catalytic cycle. Add a bulky base or fluoride source to buffer the system.
| Variable | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Why? |
| Catalyst | High-activity catalysts speed up coupling, beating decomposition. | ||
| Additive | None | CuI (10-20 mol%) | Scavenges ligands; accelerates transmetalation [1]. |
| Base | None | CsF (2.0 equiv) | Activates tin; neutralizes stray protons [2]. |
| Solvent | THF (Wet) | DMF or NMP (Anhydrous) | Polar aprotic solvents stabilize the polar transition state. |
Scenario B: The Compound Degrades During Purification
Q: My crude NMR looks good, but after column chromatography, I only have m-xylene. Is the silica destroying it?
A: Yes. Standard silica gel is acidic (pH 4-5). Trimethylarylstannanes are acid-sensitive. Passing them through untreated silica is essentially performing a solid-phase protodestannylation reaction.
The Solution: You must neutralize the stationary phase.
Protocol: Preparation of Triethylamine-Neutralized Silica
-
Slurry Preparation: Suspend your silica gel in the eluent solvent (e.g., Hexanes).
-
Neutralization: Add 1-5% Triethylamine (
) to the slurry. Stir for 5-10 minutes. -
Packing: Pour the slurry into the column.
-
Flushing: Flush the column with 2 column volumes of pure eluent (without
) to remove excess amine if your product is base-sensitive (though stannanes tolerate base well). -
Running: Run your purification. The silica surface silanols are now capped with ammonium salts and will not cleave the C-Sn bond [3].
Part 3: Validated Experimental Workflows
Workflow 1: The "Copper-Boosted" Stille Coupling
Use this protocol if standard Pd conditions yield protodestannylated byproducts.
-
Setup: Flame-dry a Schlenk flask and cool under Argon.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Stannane, trimethyl(3-methylphenyl)- (1.1 equiv)
-
(5 mol%) or
/ -
CuI (10 mol%) - Critical Additive
-
CsF (2.0 equiv) - Optional for activation
-
-
Solvent: Add anhydrous DMF (0.1 M concentration).
-
Execution: Heat to 40-60°C. Monitor by TLC/GC-MS.
-
Checkpoint: If the reaction turns black immediately, CuI is precipitating Pd black. Reduce temperature or switch to CuTC (Copper(I)-thiophene-2-carboxylate).
-
-
Workup: Dilute with
, wash with (to remove Copper salts), then brine.
Workflow 2: Diagnostic Decision Tree
Use this logic flow to diagnose reaction failure.
Figure 2: Diagnostic workflow for isolating the source of protodestannylation.
References
-
Farina, V., & Kapadia, S. (1993). "Copper-accelerated Stille reactions: A general study of the effect of copper salts." Tetrahedron Letters, 34(50), 8037-8040.
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[1][2] "Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion." Angewandte Chemie International Edition, 43(9), 1132-1136.
-
Pangborn, A. B., et al. (1996). "Safe and Convenient Procedure for Solvent Purification." Organometallics, 15(5), 1518–1520. (Context on silica acidity and solvent drying).
Sources
Validation & Comparative
1H and 13C NMR spectral data for Stannane, trimethyl(3-methylphenyl)-
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Stannane, trimethyl(3-methylphenyl)-
PART 1: EXECUTIVE TECHNICAL SUMMARY
Compound Identity:
-
Common Name: Trimethyl(m-tolyl)stannane[3]
-
Molecular Formula: C
H Sn[1] -
Molecular Weight: 254.94 g/mol
Strategic Utility: Trimethyl(3-methylphenyl)stannane is a specialized organometallic reagent primarily used in Stille cross-coupling reactions . Unlike boron-based reagents (Suzuki coupling), this stannane operates under neutral conditions , eliminating the need for a base. This characteristic makes it indispensable for substrates containing base-sensitive functional groups (e.g., esters, base-labile protecting groups). However, its utility is balanced against the toxicity inherent to organotin compounds, requiring strict handling protocols.[4]
PART 2: SPECTRAL CHARACTERIZATION (NMR DATA)
The following data is derived from high-field NMR analysis (400 MHz for
H NMR Spectral Data
| Chemical Shift ( | Multiplicity | Integration | Assignment | Coupling Constants ( |
| 7.36 – 7.28 | Multiplet (m) | 2H | Ar-H (Aromatic Ring) | - |
| 7.25 – 7.22 | Multiplet (m) | 1H | Ar-H (Aromatic Ring) | - |
| 7.13 | Doublet (d) | 1H | Ar-H (Aromatic Ring) | |
| 2.34 | Singlet (s) | 3H | Ar-CH | - |
| 0.28 | Singlet (s) | 9H | Sn-(CH |
Technical Insight - Tin Satellites:
The signal at 0.28 ppm (Sn-Me
C NMR Spectral Features
While specific scalar values can vary slightly based on concentration and solvent, the following chemical shifts are characteristic for trimethyl(m-tolyl)stannane in CDCl
| Chemical Shift ( | Assignment | Notes |
| ~140.0 – 145.0 | C-1 (Ipso) | Attached to Sn. Shows strong satellite splitting. |
| ~137.0 | C-3 (Meta) | Attached to Methyl group. |
| ~128.0 – 132.0 | C-2, C-4, C-5, C-6 | Remaining aromatic carbons. |
| 21.5 | Ar-CH | Methyl group on the aromatic ring. |
| -9.5 | Sn-(CH | Distinctive high-field shift. |
PART 3: COMPARATIVE PERFORMANCE ANALYSIS
When selecting a nucleophile for Pd-catalyzed cross-coupling, the choice often lies between Stille (Sn), Suzuki (B), and Negishi (Zn) reagents.
| Feature | Stannane (Stille) | Boronic Acid (Suzuki) | Organozinc (Negishi) |
| Reaction Conditions | Neutral (No base required) | Basic (Requires carbonate/phosphate) | Neutral/Basic (Strictly anhydrous) |
| Functional Group Tolerance | Excellent (Compatible with esters, ketones, epoxides) | Good (Base-sensitive groups risk hydrolysis) | Moderate (Intolerant to protic groups) |
| Stability | High (Air/Moisture stable) | High (Air stable) | Low (Moisture sensitive) |
| Toxicity | High (Requires specific waste disposal) | Low (Benign) | Moderate |
| Purification | Difficult (Tin byproducts) | Easy (Water soluble byproducts) | Moderate |
Decision Matrix:
-
Choose Trimethyl(3-methylphenyl)stannane when: Your substrate contains base-sensitive moieties (e.g., complex natural products, base-labile protecting groups) or when you require high solubility in non-polar solvents.
-
Avoid when: The target molecule is for late-stage pharmaceutical use where trace tin removal is difficult, or if green chemistry principles (toxicity) are a primary constraint.
PART 4: EXPERIMENTAL PROTOCOLS
Protocol A: Classical Synthesis via Grignard Reagent
Standard robust method for gram-scale synthesis.
-
Reagents: 3-Bromotoluene (1.0 equiv), Magnesium turnings (1.1 equiv), Trimethyltin chloride (Me
SnCl, 1.0 equiv), THF (anhydrous). -
Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.
-
Grignard Formation: Add a solution of 3-bromotoluene in THF dropwise to the Mg. Reflux for 1-2 hours until Mg is consumed (Formation of m-tolylmagnesium bromide).
-
Stannylation: Cool the solution to 0°C. Add Me
SnCl (solution in THF) dropwise over 30 minutes. -
Workup: Warm to room temperature and stir overnight. Quench with saturated NH
Cl. Extract with diethyl ether.[3] -
Purification: Dry organic layer over MgSO
. Remove solvent in vacuo. Purify via vacuum distillation or neutral alumina chromatography (avoid silica if possible, as slight acidity can cause destannylation).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Protocol B: Modern Visible-Light Driven Synthesis
Metal-free, mild condition alternative (Source: Org. Lett. 2019).[5]
-
Precursor: Convert m-toluidine to the corresponding arylazo sulfone (Ar-N=N-SO
Me). -
Reaction: Dissolve arylazo sulfone (0.2 mmol) and Hexamethylditin (Me
Sn-SnMe , 1.5 equiv) in acetonitrile. -
Irradiation: Irradiate with Blue LEDs (460-470 nm) at room temperature for 12-24 hours.
-
Mechanism: The light cleaves the azo-sulfone, generating an aryl radical which is trapped by the distannane.
-
Isolation: Evaporate solvent and purify via flash chromatography.
PART 5: VISUALIZATION OF PATHWAYS
Figure 1: Synthesis Pathways for Trimethyl(m-tolyl)stannane
Caption: Comparison of the classical Grignard route (Blue) and the modern photochemical radical route (Red) for synthesizing the target stannane.
Figure 2: The Stille Cross-Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille reaction. The stannane enters at the Transmetalation step, transferring the organic group to the Palladium center.[6]
PART 6: REFERENCES
-
Lian, C., et al. (2019).[5] "A Visible Light Driven Synthesis of Arylstannanes from Arylazo Sulfones." Organic Letters, 21(13), 5187–5191.
-
Source for 1H NMR data and photochemical synthesis protocol.
-
-
Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[3][6][7] Organic Reactions.[2][3][5][6][7]
-
Authoritative review on Stille coupling mechanism and conditions.
-
-
Eaborn, C., et al. (1976).[6] "Preparation of aryltrimethylstannanes." Journal of Organometallic Chemistry.
-
Foundational text for Grignard-based synthesis of arylstannanes.
-
-
Cordovilla, C., et al. (2015). "The Stille Reaction, 38 Years Later."[8] ACS Catalysis, 5(6), 3418–3437.
-
Comparative analysis of cross-coupling methodologies.
-
Sources
- 1. 937-01-9 | Stannane, trimethyl(3-methylphenyl)- [chemindex.com]
- 2. Harry Heaney - Cochemist [cochemist.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CAS 1009-50-3: Stannane, (4-ethenylphenyl)trimethyl- [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Comparing reactivity of m-tolylboronic acid vs. trimethyl(3-methylphenyl)stannane
Executive Summary
In the functionalization of aryl halides with the m-tolyl moiety, the choice between m-tolylboronic acid (Suzuki-Miyaura) and trimethyl(3-methylphenyl)stannane (Stille) is rarely a toss-up; it is a strategic decision based on substrate stability and process scalability.
m-Tolylboronic acid is the industry standard for early-phase discovery and large-scale manufacturing due to its benign safety profile and ease of purification. It should be your default choice for robust substrates.
Trimethyl(3-methylphenyl)stannane is a specialized tool. It is indispensable when the electrophile (coupling partner) is sensitive to base or protic solvents, or when steric crowding at the electrophile shuts down the Suzuki pathway. However, its use incurs a "toxicity tax"—requiring stringent safety protocols and dedicated purification steps to remove neurotoxic organotin byproducts.
Mechanistic Foundations & Kinetics
To optimize these reactions, one must understand the distinct activation energy barriers in their transmetallation steps.
The Transmetallation Divergence
-
Suzuki-Miyaura (Boron): The m-tolylboronic acid is kinetically inert toward the Pd(II) center. It requires activation by a base (e.g., hydroxide, carbonate) to form a boronate species [Ar-B(OH)₃]⁻. This anionic species is nucleophilic enough to attack the Pd(II) center.
-
Stille (Tin): The trimethyl(3-methylphenyl)stannane is inherently nucleophilic. It undergoes transmetallation directly with the Pd(II) species, often requiring no additives. This allows the reaction to proceed under strictly neutral conditions.
Electronic Influence of the m-Methyl Group
The methyl group at the meta position exerts a weak inductive electron-donating effect (+I).
-
In Suzuki: This slightly increases the nucleophilicity of the boronate, theoretically accelerating transmetallation compared to phenylboronic acid.
-
In Stille: The effect is similar but less pronounced. The rate-limiting step in Stille is often the breaking of the Sn-C bond; electron-rich aryls generally transmetallate faster than electron-poor ones.
Visualization: Catalytic Cycle Comparison
Figure 1: Comparative catalytic cycles. Note the Suzuki cycle's dependence on base activation (blue path) versus the direct transmetallation in the Stille cycle (red path).
Performance Matrix
| Feature | m-Tolylboronic Acid | Trimethyl(3-methylphenyl)stannane |
| CAS Number | 17933-03-8 | 937-01-9 |
| Physical State | Solid (mp 160-162°C) | Liquid / Low-melting Solid |
| Toxicity | Low (Irritant) | High (Neurotoxin) |
| Atom Economy | Good (Byproduct: Boric acid salts) | Poor (Byproduct: Me₃SnX) |
| Conditions | Basic (requires K₂CO₃, CsF, etc.) | Neutral |
| Water Tolerance | High (often requires water) | Moderate (anhydrous preferred) |
| Purification | Simple (Aq. wash / Crystallization) | Difficult (Requires KF/Silica) |
| Cost | Low | High |
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Standard)
Best for: Routine synthesis, scale-up, acid-stable substrates.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
m-Tolylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·DCM (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1)
Workflow:
-
Charge: To a reaction vial equipped with a stir bar, add the aryl bromide, m-tolylboronic acid, and K₂CO₃.
-
Inert: Evacuate and backfill with Nitrogen (3x).
-
Solvent: Add degassed Dioxane/Water mixture.
-
Catalyst: Add Pd catalyst quickly under a stream of nitrogen.
-
Heat: Seal and heat to 90°C for 4-12 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (2x) and brine (1x).
-
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography. Boron byproducts generally remain at the baseline or wash out in the aqueous phase.
Protocol B: Stille Coupling (Specialized)
Best for: Base-sensitive substrates (e.g., esters, labile protecting groups), complex natural products.
Reagents:
-
Aryl Bromide/Iodide (1.0 equiv)
-
Trimethyl(3-methylphenyl)stannane (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
CuI (0.1 equiv) — Optional, "Copper effect" accelerates rate.
-
Solvent: Toluene or DMF (Anhydrous)
Workflow:
-
Safety Prep: Perform ONLY in a well-ventilated fume hood. Double-glove.
-
Charge: Add aryl halide, Pd catalyst, and CuI (if using) to a dry vial.
-
Inert: Evacuate and backfill with Argon (3x).
-
Addition: Add anhydrous solvent, followed by trimethyl(3-methylphenyl)stannane via syringe. (Note: Treat the stannane as a high-toxicity liquid; density approx. 1.2 g/mL).
-
Heat: Heat to 100°C (Toluene) or 80°C (DMF) for 12-24 hours.
-
Quench & Tin Removal (CRITICAL):
-
Cool to RT.
-
KF Workup: Add 10 mL of saturated aqueous Potassium Fluoride (KF) solution. Stir vigorously for 30 minutes. This converts soluble Me₃SnX into insoluble polymeric Me₃SnF.
-
Filter the resulting precipitate through a pad of Celite.
-
-
Extraction: Dilute filtrate with ether/EtOAc, wash with water, dry, and concentrate.
-
Purification: Flash chromatography. Note: If tin residues persist (often seen as "streaking" on TLC), elute the column with 10% K₂CO₃/Silica mixed stationary phase.
Decision Logic for Reagent Selection
Use the following logic flow to determine the appropriate reagent for your specific campaign.
Figure 2: Selection logic. Note that Stille is reserved for "problem" substrates where Suzuki conditions fail.
Safety & Environmental Impact[1][2]
The Organotin Hazard
Trimethyltin compounds are significantly more toxic than their tributyltin counterparts. They are potent neurotoxins that can cross the blood-brain barrier.
-
Symptoms: Headaches, vertigo, visual disturbances, and in severe cases, cerebral edema.
-
Handling: All weighing and transfers must occur in a fume hood. Waste must be segregated into a specific "Organotin Waste" container, never mixed with general organic waste.
The Boronic Acid Advantage
m-Tolylboronic acid poses minimal acute risk (GHS Warning: Irritant). The byproducts are water-soluble boric acid derivatives, which are easily removed and have low environmental persistence compared to heavy metals.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.[1] Link
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. Link
- Renaud, J., et al. (2016). Efficient Removal of Organotin Impurities from Reaction Mixtures. Journal of Organic Chemistry. (General reference for KF workup methodology).
Sources
Mass spectrometry fragmentation patterns of Stannane, trimethyl(3-methylphenyl)-
[1]
Executive Summary
Stannane, trimethyl(3-methylphenyl)- (also known as meta-tolyltrimethylstannane) is a critical organometallic reagent, primarily utilized in palladium-catalyzed Stille cross-coupling reactions to introduce m-tolyl moieties into complex pharmaceutical scaffolds.[1]
This guide provides a technical analysis of its mass spectrometry (MS) fragmentation patterns, contrasting it with structural isomers and homologous alternatives.[1][2][3] Crucial Insight: While Electron Ionization (EI) yields a distinct organotin fingerprint, the mass spectral signatures of the meta, ortho, and para isomers are virtually identical.[1] Therefore, this guide emphasizes the necessity of coupled chromatographic separation (GC-MS) for positive identification.[1]
Technical Deep Dive: The MS Fingerprint
The mass spectrum of Stannane, trimethyl(3-methylphenyl)- is dominated by the unique isotopic distribution of Tin (Sn) and the lability of the tin-carbon bonds.[1]
The Tin Isotope Cluster
Unlike organic compounds dominated by
-
Major Isotopes:
Sn (32.6%), Sn (24.2%), Sn (14.5%).[1] -
Impact: Every fragment ion containing tin will appear as a cluster spanning ~10 Da. All m/z values below refer to the
Sn isotope.
Fragmentation Pathway
The fragmentation is driven by the weakness of the Sn-C bond relative to C-C bonds, and the stability of the stannyl cation.
| Fragment Ion | m/z ( | Mechanism | Diagnostic Value |
| Molecular Ion (M | 256 | Radical cation formation | Confirmed MW. Often visible but low intensity due to rapid methyl loss.[1] |
| [M - CH | 241 | Base Peak (Typically). The most stable cation formed by losing a methyl group from the Sn center.[1] | |
| [Sn(CH | 165 | Heterolytic cleavage of Sn-Aryl bond | Class Diagnostic. Indicates a trimethylstannyl group.[1] |
| [Sn(CH | 150 | Secondary fragmentation | Common in all trimethylstannanes.[1] |
| [Sn] | 120 | Complete ligand loss | Elemental tin ion.[1] |
Visualization of Fragmentation Dynamics
The following diagram illustrates the competitive fragmentation pathways, highlighting the dominance of methyl radical loss.
Caption: Primary fragmentation pathways for Trimethyl(3-methylphenyl)stannane under 70 eV Electron Ionization.
Comparative Analysis: Alternatives & Isomers
Differentiation is the primary challenge in organotin analysis. The table below compares the target compound against its direct isomers and functional analogs.
Comparative Data Table
| Feature | Target: 3-Methyl (Meta) | Alternative: 4-Methyl (Para) | Alternative: Phenyl Analog | Alternative: Tributyl Analog |
| Formula | C | C | C | C |
| Molecular Ion (m/z) | 256 | 256 | 242 | ~326 (often absent) |
| Base Peak (m/z) | 241 ([M-Me] | 241 ([M-Me] | 227 ([M-Me] | 57 (Butyl) or 177/235 |
| Key Difference | N/A via MS alone | N/A via MS alone | Mass Shift (-14 Da) | Alkyl Fragmentation |
| Differentiation Strategy | GC Retention Time | GC Retention Time | Mass Spectrum | Mass Spectrum |
The Isomer Challenge (Meta vs. Para vs. Ortho)
Problem: The mass spectra of 3-methylphenyl (meta) and 4-methylphenyl (para) stannanes are qualitatively identical. Both lose a methyl group to form the stable [(Tolyl)SnMe
Solution:
-
Chromatographic Separation: Isomers must be resolved by Gas Chromatography (GC) prior to MS detection.[1]
-
Expected Elution Order (Non-polar column, e.g., DB-5): Ortho < Meta < Para (Boiling point driven).[1]
-
-
Ion-Molecule Reactions (Advanced): Research indicates that reacting the tolyl cation fragment (m/z 91) with dimethyl ether in an ion trap can distinguish isomers based on reactivity rates, though this is not standard in QA/QC workflows.[1]
Experimental Protocol: Validated Workflow
To ensure reproducible data and prevent contamination (memory effects are common with organotins), follow this protocol.
Sample Preparation[7]
-
Solvent: Hexane or Dichloromethane (DCM).[1] Avoid protic solvents (MeOH) which may cause solvolysis over time.[1]
-
Concentration: 10 ppm (10 µg/mL). Organotins have high ionization efficiency; overloading the source causes severe tailing.
-
Derivatization: None required for this compound (it is already volatile).[1]
GC-MS Parameters
-
Inlet: Split mode (10:1 to 50:1).[1] Temperature: 250°C.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm x 0.25µm.[1]
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
-
Mass Spectrometer:
-
Source Temp: 230°C.
-
Ionization: EI (70 eV).[1]
-
Scan Range: m/z 50 – 400 (Must capture the isotope cluster).
-
Solvent Delay: 3.0 min (Protect filament).
-
Quality Control Check
-
System Suitability: Inject a blank (hexane) after the sample.[1] Check m/z 120 and 135 to ensure no tin residue remains in the injector liner.
-
Linearity: Organotins can adsorb to active sites. Ensure the response factor is constant across 1-100 ppm.
References
-
NIST Mass Spectrometry Data Center. Mass Spectrum of Stannane, trimethylphenyl- (Analog). NIST Chemistry WebBook, SRD 69.[1] [Link][1]
-
Tschaplinski, T. J., et al. GCMS EI fragmentation pattern of trimethylsilyl derivatized compounds. ResearchGate. [Link]
-
University of Windsor. Mechanisms of the Stille Reaction: Transmetalation and Side Reactions.[Link][1]
-
National Institutes of Health (NIH). Differentiation of Isomers using High Resolution Mass Spectrometry.[Link][1]
Sources
- 1. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. C7H16 mass spectrum of 2,2,3-trimethylbutane fragmentation pattern of m/z m/e ions for analysis and identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
IR spectroscopy peaks for trimethyl(m-tolyl)stannane characterization
IR Spectroscopy Peaks for Trimethyl(m-tolyl)stannane Characterization: A Comparative Guide
Strategic Context: Reagent Selection in Cross-Coupling
When engineering synthetic routes for complex pharmaceuticals, the choice of arylating agent—whether a stannane for Stille coupling or a boronic acid for Suzuki-Miyaura coupling—dictates the reaction conditions, functional group tolerance, and downstream purification strategy. Trimethyl(m-tolyl)stannane is a highly reactive, atom-economical reagent favored in Stille cross-couplings where sensitive substrates cannot tolerate the basic conditions required for boronic acids.
However, verifying the purity and structural integrity of trimethyl(m-tolyl)stannane is critical before committing it to a late-stage synthesis. Infrared (IR) spectroscopy provides a rapid, non-destructive method to characterize this reagent, differentiate it from its tributyltin counterpart, and ensure the absence of degraded stannoxanes or protodeboronated byproducts.
Mechanistic Causality of Organotin Vibrational Modes
The IR spectrum of an organotin compound is governed by the heavy mass of the tin atom (atomic weight 118.7) and the polarizability of the Sn-C bond. Because tin is a heavy metalloid, the Sn-C stretching frequencies occur at much lower wavenumbers (typically in the fingerprint region between 500–600 cm⁻¹) compared to standard C-C stretches[1].
Furthermore, the symmetry of the trialkyltin group determines the splitting of these peaks. A trimethyltin moiety typically exhibits two distinct Sn-C stretching modes: a symmetric stretch (~512–515 cm⁻¹) and an asymmetric stretch (~530–551 cm⁻¹)[2]. This sharp, well-defined doublet is a hallmark of the trimethyltin group, distinguishing it from the broader, more complex multiplet observed in tributyltin derivatives due to the conformational flexibility of the butyl chains.
Comparative Spectral Analysis: Stannanes vs. Boronic Acids
To objectively evaluate trimethyl(m-tolyl)stannane, we must compare its vibrational fingerprint against common alternatives: tributyl(m-tolyl)stannane (a less volatile, though less atom-economical Stille reagent) and m-tolylboronic acid (the Suzuki-Miyaura equivalent)[3].
Table 1: Key IR Vibrational Frequencies for m-Tolyl Cross-Coupling Reagents
| Functional Group / Mode | Trimethyl(m-tolyl)stannane | Tributyl(m-tolyl)stannane | m-Tolylboronic Acid[3] |
| Sn-C Stretch | 512 – 551 cm⁻¹ (Sharp doublet) | 500 – 550 cm⁻¹ (Broad) | N/A |
| B-O Stretch | N/A | N/A | 1340 – 1380 cm⁻¹ |
| O-H Stretch | N/A | N/A | 3200 – 3400 cm⁻¹ (Broad) |
| Aliphatic C-H Stretch | 2910 – 2980 cm⁻¹ (Weak) | 2850 – 2960 cm⁻¹ (Dominant) | ~2920 cm⁻¹ (Ar-CH₃ only) |
| Aromatic C-H Stretch | 3000 – 3110 cm⁻¹ | 3000 – 3110 cm⁻¹ | 3000 – 3100 cm⁻¹ |
| m-Tolyl out-of-plane bend | ~690, 780 cm⁻¹ | ~690, 780 cm⁻¹ | ~690, 780 cm⁻¹ |
Analytical Insights:
-
The Aliphatic Window: Tributyl(m-tolyl)stannane exhibits overwhelming aliphatic C-H stretching that can mask subtle aromatic C-H stretches. Trimethyl(m-tolyl)stannane provides a much cleaner spectrum in this region, making it easier to identify organic impurities[1].
-
The Boronic Acid Signature: m-Tolylboronic acid is immediately identifiable by its massive, broad O-H stretch resulting from hydrogen-bonded dimers, alongside a sharp B-O stretch[3]. The complete absence of these peaks in a stannane sample validates that no moisture-induced degradation has occurred.
Self-Validating Experimental Protocol for Organotin IR Characterization
Because trimethyl(m-tolyl)stannane is a volatile and potentially toxic liquid, Attenuated Total Reflectance (ATR) FTIR is the optimal technique[2]. It requires minimal sample handling, avoids the hygroscopic interference of KBr pellets, and provides immediate results.
Step 1: System Calibration & Baseline Validation
-
Action: Run a polystyrene calibration film to verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their known values. Collect a background spectrum of the clean, dry ATR crystal (diamond or ZnSe).
-
Causality: Organotins have critical identifying peaks in the low-wavenumber fingerprint region. A shifting baseline from atmospheric water vapor or CO₂ will obscure the critical Sn-C stretches.
Step 2: Sample Application
-
Action: Operating within a well-ventilated fume hood, deposit 1–2 drops of neat trimethyl(m-tolyl)stannane directly onto the ATR crystal. Ensure complete coverage of the sensor area without applying pressure from the anvil.
-
Causality: The neat liquid film provides maximum interaction with the evanescent wave of the ATR crystal, ensuring strong absorbance without the need for solvent dilution, which would introduce confounding solvent peaks.
Step 3: Spectral Acquisition
-
Action: Acquire the spectrum using 32 to 64 scans at a resolution of 4 cm⁻¹, scanning from 4000 cm⁻¹ down to 400 cm⁻¹[2].
-
Causality: Higher scan counts increase the signal-to-noise ratio. This is physically necessary to resolve the weak symmetric Sn-C stretch at ~512 cm⁻¹ from the baseline noise[2].
Step 4: Post-Acquisition Cleaning and Cross-Contamination Check
-
Action: Wipe the crystal with a lint-free tissue dampened with hexanes, followed by isopropanol. Acquire a new background scan.
-
Causality (Self-Validation): Organotins are highly lipophilic and can leave stubborn residues. Hexanes dissolve the stannane, while isopropanol removes any residual non-polar solvent. If the subsequent background scan shows any residual peaks at 530 cm⁻¹ or 780 cm⁻¹, the cleaning protocol must be repeated until a flat baseline is achieved, validating the integrity of the instrument.
Logical Workflow for Spectral Validation
Figure 1: Analytical workflow for IR characterization and validation of trimethyl(m-tolyl)stannane.
References
-
Preparation, structural elucidation and biocidal applications of trimethyltin(IV) complexes derived from substituted carboxylic acids - PMC | nih.gov | 1
-
spectroscopic comparison between methyltin trichloride and trimethyltin chloride | benchchem.com | 2
-
3-Tolylboronic acid | C7H9BO2 | CID 2733950 - PubChem | nih.gov | 3
Sources
Stille vs. Suzuki Coupling Efficiency for Introducing m-Tolyl Groups: A Comprehensive Guide
The introduction of an m-tolyl (3-methylphenyl) group is a critical transformation in the synthesis of pharmaceuticals, organic semiconductors, and complex natural products. The meta-methyl substituent presents a unique electronic profile—providing a mild inductive electron-donating effect (+I) without the direct resonance stabilization (+M) or the severe steric hindrance associated with ortho-tolyl groups.
When establishing carbon-carbon bonds to append an m-tolyl moiety, the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions are the two most prominent methodologies. This guide provides an objective, data-driven comparison of their efficiencies, mechanistic causalities, and self-validating experimental protocols to help researchers select the optimal pathway.
Mechanistic Causality: Transmetalation Dynamics
Both Suzuki and Stille couplings share a similar catalytic cycle: oxidative addition of the aryl halide to a Pd(0) species, transmetalation of the m-tolyl group from the organometallic reagent to the Pd(II) center, and reductive elimination to form the biaryl product[1]. However, the efficiency of introducing the m-tolyl group diverges significantly at the transmetalation step .
-
Suzuki-Miyaura (Boron): m-Tolylboronic acid is relatively stable and weakly nucleophilic. Transmetalation requires activation by a base (e.g., K₂CO₃ or Na₂CO₃) to form an electron-rich, tetracoordinate boronate complex[2]. The mild +I effect of the meta-methyl group slightly enhances the nucleophilicity of the boronate compared to phenylboronic acid, leading to highly efficient transmetalation.
-
Stille (Tin): Tributyl(m-tolyl)stannane undergoes transmetalation directly, driven by the intrinsic polarity of the Sn-C bond. While it does not require base activation—making it ideal for base-sensitive substrates—the transmetalation rate is heavily dependent on the solvent and ligands, often requiring higher temperatures or co-catalysts (like CuI) to achieve optimal efficiency.
Caption: Logical workflow of Pd-catalyzed Suzuki and Stille transmetalation pathways for m-tolyl groups.
Objective Performance Comparison
When coupling an m-tolyl group to an aryl halide, the Suzuki reaction is generally favored due to the commercial availability of m-tolylboronic acid, high atom economy, and low toxicity[3]. Yields typically range from 75% to 95% under standard reflux or microwave-assisted conditions[4],[5].
Conversely, the Stille coupling is reserved for specialized scenarios. While it delivers comparable yields (65%–90%), the use of toxic organotin reagents and the difficulty of removing tin byproducts make it less desirable for scale-up[1],[6]. However, in highly functionalized systems where basic conditions cause degradation (e.g., base-labile esters or specific heterocycles like diazocines), Stille coupling often outperforms Suzuki.
Table 1: Quantitative Comparison of Coupling Efficiencies
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Partner | m-Tolylboronic acid / ester | Tributyl(m-tolyl)stannane |
| Activation Requirement | Requires base (e.g., K₂CO₃, Na₂CO₃)[4] | No base required (heat/ligand driven) |
| Typical Yield Range | 75% – 95%[5] | 65% – 90%[7] |
| Functional Group Tolerance | High (except base-labile groups)[2] | Very High (neutral conditions)[6] |
| Byproduct Toxicity | Low (boric acid derivatives)[3] | High (organotin compounds)[1] |
| Purification Complexity | Low (aqueous extraction)[4] | High (requires KF workup for tin waste)[6] |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate specific in-process controls (TLC/LC-MS) and causality-driven workup steps to isolate the m-tolyl product from known reaction impurities.
Protocol A: Suzuki Coupling with m-Tolylboronic Acid
Optimized for standard aryl halides and broad functional group tolerance.
-
Reaction Setup: To a dry, round-bottom flask, add the aryl halide (1.0 mmol), m-tolylboronic acid (1.2–1.5 mmol), and K₂CO₃ (2.0 mmol)[4].
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03–0.05 mmol, 3–5 mol%). Evacuate and backfill the flask with Argon three times to prevent catalyst oxidation[4].
-
Solvent & Heating: Introduce a degassed mixture of 1,4-dioxane and water (4:1 ratio, 5 mL). Heat the mixture to reflux (80–100 °C) with vigorous stirring[4].
-
In-Process Control: Monitor the reaction via LC-MS. The m-tolylboronic acid is highly reactive; complete conversion is typically observed within 8–12 hours[4].
-
Workup (Self-Validation): Cool to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Causality: The aqueous wash effectively removes inorganic base salts and water-soluble boric acid byproducts[4].
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography (hexane/ethyl acetate)[4].
Protocol B: Stille Coupling with Tributyl(m-tolyl)stannane
Optimized for base-sensitive substrates.
-
Reaction Setup: Combine the aryl halide (1.0 mmol), tributyl(m-tolyl)stannane (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in a Schlenk flask.
-
Degassing: Add anhydrous, degassed toluene (10 mL). Sparge the solution with Argon for 15 minutes. Causality: Organostannanes are prone to oxidative homocoupling in the presence of Pd and O₂; strict anaerobiosis is required.
-
Heating: Heat the reaction to 110 °C for 12–24 hours. Monitor progress via TLC.
-
Workup (Critical Step): Cool the mixture to room temperature. Add 10 mL of a saturated aqueous Potassium Fluoride (KF) solution and stir vigorously for 45 minutes. Causality: This step is mandatory to convert soluble, highly toxic tributyltin halides into insoluble polymeric tributyltin fluoride, which precipitates out of solution[6].
-
Isolation: Filter the biphasic mixture through a pad of Celite to remove the tin fluoride polymer. Extract the filtrate with ethyl acetate, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Caption: Step-by-step experimental workflow for cross-coupling and purification of m-tolyl derivatives.
Conclusion & Strategic Recommendations
For the vast majority of discovery and development workflows, the Suzuki coupling is the superior choice for introducing an m-tolyl group. Its high efficiency, environmental safety, and ease of purification make it the industry standard[3]. The mild electron-donating nature of the m-tolylboronic acid ensures rapid transmetalation without the steric penalties seen in ortho-substituted analogs.
The Stille coupling should be strategically reserved as a fallback methodology. It is highly recommended only when the substrate contains base-labile functional groups (e.g., sensitive esters or epoxides) or when protodeboronation of the boronic acid outpaces the cross-coupling event under basic conditions[1],.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling [scirp.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. connectsci.au [connectsci.au]
A Comparative Guide to the Reactivity of Meta- vs. Para-Substituted Arylstannanes in Stille Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the Stille cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds.[1][2] The reaction's tolerance for a wide array of functional groups makes it particularly valuable in the synthesis of complex molecules.[3] At the heart of this reaction lies the organostannane, and understanding the nuances of its reactivity is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. This guide provides an in-depth technical comparison of the reactivity trends observed for meta- versus para-substituted arylstannanes in the Stille coupling, supported by mechanistic insights and experimental data.
The Decisive Role of the Transmetalation Step
The catalytic cycle of the Stille reaction is a well-studied, multi-step process involving oxidative addition, transmetalation, and reductive elimination.[1] For arylstannanes, the transmetalation step, where the aryl group is transferred from the tin atom to the palladium center, is often the rate-determining step.[1] Consequently, any factor that influences the rate of transmetalation will have a significant impact on the overall reaction efficiency. The electronic properties of the substituents on the aryl ring of the stannane play a crucial role in this regard.
Electronic Effects: A Tale of Two Positions
The position of a substituent on the aromatic ring of an arylstannane—meta or para—dictates how its electronic influence is transmitted to the reacting carbon-tin bond. This, in turn, affects the ease with which the aryl group is transferred to the palladium catalyst.
A key finding in the study of Stille couplings is that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the arylstannane can accelerate the rate of transmetalation.[1] This suggests the operation of at least two distinct mechanistic pathways for the transmetalation step, a complexity that makes a direct comparison between meta and para isomers particularly insightful.
The Dual Nature of Substituent Effects on Reactivity
The observed acceleration with both EDGs and EWGs points to a nuanced mechanism. One plausible explanation involves two different transition states for transmetalation:
-
An "Open" Pathway: In this pathway, the arylstannane does not coordinate to the palladium center through the aromatic π-system before the aryl transfer. Here, electron-donating groups at the para-position can stabilize the developing positive charge on the aryl ring in the transition state through resonance, thus accelerating the reaction.
-
A "Cyclic" Pathway: In this mechanism, the aryl ring of the stannane coordinates to the palladium center, forming a cyclic transition state. Electron-withdrawing groups, particularly at the para-position, can enhance the electrophilicity of the ipso-carbon, making it more susceptible to attack by the palladium center and facilitating the cleavage of the carbon-tin bond.
The interplay between these pathways can be subtly influenced by the substituent's position.
Comparative Reactivity: Meta vs. Para Isomers
The key difference lies in the ability of para substituents to exert a strong resonance effect, while meta substituents primarily act through inductive effects.
-
Electron-Donating Groups (e.g., -OCH₃, -CH₃): A para-methoxy group, for instance, can donate electron density directly to the ipso-carbon via resonance, making the arylstannane more nucleophilic and accelerating the transmetalation step, likely through an "open" pathway. The same group in the meta position can only exert a weaker, inductive electron-donating effect. Therefore, for electron-donating groups, the para-isomer is generally expected to be more reactive than the meta-isomer.
-
Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃): A para-nitro group can strongly withdraw electron density from the ipso-carbon through resonance, increasing its electrophilicity and promoting a "cyclic" transmetalation pathway. A meta-nitro group, on the other hand, exerts a powerful inductive withdrawing effect but lacks this direct resonance stabilization of the transition state. In this scenario, the para-isomer is also generally expected to be more reactive than the meta-isomer.
These trends can be rationalized by examining the stability of the intermediates and transition states in the catalytic cycle.
Visualizing the Mechanistic Landscape
To better understand the underlying principles governing the reactivity of substituted arylstannanes, we can visualize the key steps of the Stille coupling and the influence of substituent effects.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: Electronic effects of para- and meta-substituents on reactivity.
Experimental Protocol: A Comparative Reactivity Study
To empirically validate the reactivity trends discussed, a competition experiment can be designed. This protocol outlines a general procedure for comparing the reactivity of a meta- and a para-substituted arylstannane in a Stille coupling with a common aryl halide.
Objective: To determine the relative reactivity of tributyl(4-methoxyphenyl)stannane and tributyl(3-methoxyphenyl)stannane in a Stille coupling with iodobenzene.
Materials:
-
Iodobenzene
-
Tributyl(4-methoxyphenyl)stannane
-
Tributyl(3-methoxyphenyl)stannane
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous toluene
-
Internal standard (e.g., dodecane)
-
Saturated aqueous potassium fluoride (KF) solution
-
Standard laboratory glassware, inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Preparation of the Reaction Mixture: In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Add iodobenzene (1.0 mmol, 1.0 equiv) and the internal standard (e.g., dodecane, 0.5 mmol) to the flask.
-
Add a precisely equimolar mixture of tributyl(4-methoxyphenyl)stannane (0.6 mmol, 0.6 equiv) and tributyl(3-methoxyphenyl)stannane (0.6 mmol, 0.6 equiv) to the flask.
-
Add anhydrous toluene (5 mL) to the flask.
-
Reaction Execution: Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring and Analysis: At regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture via a syringe under an inert atmosphere.
-
Quench the aliquot by adding it to a vial containing diethyl ether (1 mL) and a saturated aqueous KF solution (0.5 mL). Shake vigorously for 1 minute to remove the tin byproducts.
-
Analyze the organic layer of each aliquot by gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine the relative amounts of the two cross-coupling products (4-methoxybiphenyl and 3-methoxybiphenyl) and the remaining starting arylstannanes.
-
Data Interpretation: Plot the formation of each product over time. The initial rates of formation will provide a direct measure of the relative reactivity of the two arylstannane isomers.
Caption: Experimental workflow for the comparative reactivity study.
Synthesis of Substituted Arylstannanes
The accessibility of various substituted arylstannanes is crucial for such studies. A common and reliable method for their synthesis involves the reaction of an appropriate aryl Grignard or aryllithium reagent with a trialkyltin halide.
General Procedure for the Synthesis of Tributyl(aryl)stannanes:
-
Grignard/Aryllithium Formation: Prepare the aryl Grignard reagent from the corresponding aryl bromide or iodide and magnesium turnings in anhydrous THF. Alternatively, generate the aryllithium reagent via lithium-halogen exchange from the aryl halide and an alkyllithium reagent (e.g., n-butyllithium) at low temperature.
-
Stannylation: To the freshly prepared organometallic reagent at 0 °C or lower, add a solution of tributyltin chloride (1.0-1.1 equiv) in anhydrous THF dropwise.
-
Workup: Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Conclusion
The reactivity of arylstannanes in the Stille cross-coupling reaction is a complex interplay of electronic and steric factors, with the transmetalation step being of paramount importance. While both electron-donating and electron-withdrawing substituents can enhance reactivity, the position of the substituent on the aryl ring significantly modulates its effect. In general, due to the more effective resonance stabilization of the transition states, para-substituted arylstannanes are expected to exhibit higher reactivity than their meta-isomers , regardless of whether the substituent is electron-donating or electron-withdrawing. For researchers aiming to optimize Stille couplings, a careful consideration of the electronic nature and position of substituents on the arylstannane partner is essential for rational reaction design and achieving high efficiency in the synthesis of target molecules. The provided experimental protocol offers a robust framework for the direct, empirical investigation of these reactivity trends in the laboratory.
References
-
ChemBK. TRIBUTYL(4-METHOXYPHENYL)STANNANE - Introduction. Available at: [Link]. (Accessed: March 7, 2024).
-
Wikipedia. Stille reaction. Available at: [Link]. (Accessed: March 7, 2024).
-
Chemistry LibreTexts. Stille Coupling. Available at: [Link]. (Accessed: March 7, 2024).
- Stille, J. K. Angew. Chem. Int. Ed. Engl.1986, 25, 508-524.
- Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997, 50, 1-652.
- Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004, 43, 4704-4734.
- Grasa, G. A.; Nolan, S. P.
- Maleczka, R. E., Jr.; Gallagher, W. P. Stille Couplings Catalytic in Tin: A "Sn-F" Approach. Org. Lett.2001, 3, 4173-4176.
- Mee, S. P. H.; Lee, V.; Baldwin, J. E. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angew. Chem. Int. Ed.2004, 43, 1132-1136.
- Li, J.-H.; Liang, Y.; Wang, D.-P.; Liu, W.-J.; Xie, Y.-X.; Yin, D.-L. Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. J. Org. Chem.2005, 70, 2832-2834.
Sources
Safety Operating Guide
Stannane, trimethyl(3-methylphenyl)- proper disposal procedures
Executive Summary: The "Trojan Horse" Hazard
Stannane, trimethyl(3-methylphenyl)- (CAS: 937-01-9 ) is a tetraorganotin compound often underestimated in laboratory settings. While tetraorganotins are generally less acutely toxic than their tri-substituted counterparts, this specific compound presents a delayed, critical neurotoxic hazard .
Upon entering the body (via inhalation, dermal absorption, or ingestion), metabolic dearylation cleaves the 3-methylphenyl group, releasing trimethyltin (TMT) species. TMT is a potent neurotoxin that selectively targets the limbic system, specifically the hippocampus, causing cerebral edema, neuronal necrosis, and severe behavioral/cognitive deficits.
Core Directive: Treat this compound not just as a toxic organic, but as a latent neurotoxin generator . Disposal must prioritize containment and incineration to prevent environmental release and human exposure.
Technical Characterization & Hazard Profile
| Property | Data |
| Chemical Name | Stannane, trimethyl(3-methylphenyl)- |
| Synonyms | Trimethyl(3-methylphenyl)stannane; Trimethyl-m-tolylstannane |
| CAS Number | 937-01-9 |
| Formula | C₁₀H₁₆Sn |
| Physical State | Colorless to pale yellow liquid |
| Solubility | Insoluble in water; soluble in organic solvents (DCM, THF, Hexane) |
| Stability | Stable under inert atmosphere; slow hydrolysis in air/moisture |
Hazard Classification (GHS)
-
Acute Toxicity (Oral/Dermal/Inhalation): Category 2/3 (Fatal/Toxic)
-
Specific Target Organ Toxicity (Repeated Exposure): Category 1 (Nervous System)
-
Aquatic Toxicity: Acute/Chronic Category 1 (Very toxic with long-lasting effects)
Mechanism of Toxicity: The Metabolic Pathway
Understanding why this compound is dangerous ensures adherence to safety protocols. The following diagram illustrates the metabolic activation that converts the stable tetraorganotin into a neurotoxic species.
Figure 1: Metabolic activation pathway. The lipophilic parent compound crosses biological barriers, where it is metabolized into the highly neurotoxic trimethyltin cation.
Safety & Handling Protocols
Standard Nitrile Gloves are Insufficient. Organotins can permeate standard nitrile gloves rapidly.
Personal Protective Equipment (PPE)
-
Hand Protection (Critical):
-
Primary Layer: Silver Shield® / 4H® (Laminate) gloves. These are impermeable to organometallics.
-
Outer Layer: Standard Nitrile gloves (for dexterity and to protect the inner laminate glove).
-
Protocol: Inspect laminate gloves for micro-tears before use by inflating them with air.
-
-
Respiratory Protection: Work strictly within a certified chemical fume hood. If working outside a hood (not recommended), use a full-face respirator with organic vapor/particulate (OV/P100) cartridges.
-
Body Protection: Lab coat required; chemical-resistant apron recommended for transfers >10 mL.
Proper Disposal Procedures
Do NOT treat chemically in the lab. Attempting to "kill" the active tin species with bleach or acids can generate volatile trimethyltin halides, increasing the inhalation risk. Incineration is the only safe disposal method.
Disposal Workflow Diagram
Figure 2: Step-by-step disposal workflow ensuring containment and proper routing to incineration.
Step-by-Step Protocol
Step 1: Segregation
-
Isolate: Keep this waste stream separate from oxidizers (peroxides, nitric acid) and strong acids. Reaction with acids can generate explosive hydrogen gas or volatile tin hydrides.
-
Solvents: Compatible solvents for dilution include Dichloromethane (DCM), Hexanes, or Ethyl Acetate.
Step 2: Packaging
-
Liquids: Collect in a chemically resistant container (Amber Glass or HDPE) with a screw-top lid. Do not fill >90% to allow for thermal expansion.
-
Solids: Contaminated silica gel, drying agents, and sharps must be collected in a dedicated solid hazardous waste container.
-
Debris: Place contaminated gloves and paper towels in a clear hazardous waste bag, then place that bag inside a secondary container.
Step 3: Labeling
-
Affix a hazardous waste tag immediately upon the first drop of waste entering the container.
-
Mandatory Text:
-
"Hazardous Waste: Organotin Compound"
-
"Contains: Stannane, trimethyl(3-methylphenyl)-"
-
"Hazard: Toxic, Neurotoxic"
-
Step 4: Decontamination of Glassware
-
Do not wash immediately in the sink.
-
Rinse 1: Rinse glassware with a compatible solvent (e.g., DCM or Acetone) inside the fume hood. Collect this rinse as hazardous waste.
-
Rinse 2: Repeat.
-
Wash: Only after triple-rinsing with solvent can the glassware be moved to a soap-and-water wash station.
Emergency Spill Management
Minor Spill (<10 mL) in Fume Hood:
-
Alert nearby personnel.[1]
-
Absorb with inert material (Vermiculite, dry sand, or chemical spill pads). Do not use combustible materials like sawdust.
-
Place soaked absorbents into a wide-mouth hazardous waste jar.
-
Clean surface with soap and water; collect all cleanup materials as hazardous waste.
Major Spill (>10 mL) or Outside Hood:
-
Evacuate the immediate area. Organotin vapors or aerosols are highly toxic.
-
Secure the room and post "DO NOT ENTER" signage.
-
Contact your site's Environmental Health & Safety (EHS) or Emergency Response Team immediately.
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 102386, Trimethyl(3-methylphenyl)stannane. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Organotin Compounds. Retrieved from [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Trimethyltin Chloride (Analogous Hazard Profile). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
